molecular formula C9H13NO3S B1420118 N-ethyl-2-methoxybenzene-1-sulfonamide CAS No. 1094523-58-6

N-ethyl-2-methoxybenzene-1-sulfonamide

Numéro de catalogue: B1420118
Numéro CAS: 1094523-58-6
Poids moléculaire: 215.27 g/mol
Clé InChI: WLSLKKLIABBOLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-2-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-2-methoxybenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-methoxybenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-ethyl-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-10-14(11,12)9-7-5-4-6-8(9)13-2/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSLKKLIABBOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Silico Molecular Docking Studies for N-ethyl-2-methoxybenzene-1-sulfonamide: A Technical Guide for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Compound: N-ethyl-2-methoxybenzene-1-sulfonamide (CAS: 1094523-58-6)

Executive Summary

The rational design of Carbonic Anhydrase Inhibitors (CAIs) relies heavily on exploiting the unique metalloenzyme architecture of the Carbonic Anhydrase (CA) active site. While primary sulfonamides are the gold standard for CA inhibition, secondary sulfonamides—such as N-ethyl-2-methoxybenzene-1-sulfonamide —present unique mechanistic challenges and opportunities[1]. The N-alkyl substitution introduces steric bulk and alters the pKa of the sulfonamide group, necessitating specialized computational approaches to accurately predict binding affinities and isoform selectivity[2].

As an Application Scientist, I have structured this whitepaper to move beyond basic rigid-receptor docking. This guide details a causality-driven, self-validating in silico workflow utilizing Induced Fit Docking (IFD) and Molecular Dynamics (MD) to evaluate the inhibitory potential of N-ethyl-2-methoxybenzene-1-sulfonamide against human Carbonic Anhydrase II (hCA II) and the tumor-associated hCA IX[3].

Mechanistic Rationale: The Zinc-Binding Paradigm

To accurately model a ligand, one must first understand the physical chemistry of its target. Carbonic anhydrases catalyze the reversible hydration of carbon dioxide. The active site features a catalytic Zn²⁺ ion coordinated by three histidine residues (His94, His96, His119 in hCA II)[2].

Primary sulfonamides (R-SO₂NH₂) act as potent CAIs by deprotonating at physiological pH to form an anion (SO₂NH⁻). This anion acts as a Lewis base, directly coordinating with the Zn²⁺ ion and displacing the catalytic water molecule, thereby halting the enzyme's function[3].

The Secondary Sulfonamide Challenge: N-ethyl-2-methoxybenzene-1-sulfonamide is a secondary sulfonamide. The N-ethyl group introduces two critical variables that our computational protocol must address:

  • pKa Shift: Alkyl substitution decreases the acidity of the sulfonamide proton. If the molecule cannot readily form the anionic state at pH 7.4, it may adopt a neutral binding mode, relying on hydrogen bonding to Thr199 rather than direct metal coordination[4].

  • Steric Clashing: The ethyl moiety must be accommodated by the hydrophobic half of the CA active site (Val121, Val143, Leu198). Standard rigid docking will artificially penalize this compound due to steric clashes[5].

CA_Pathway CO2 Carbon Dioxide (CO2) CA Carbonic Anhydrase (Active Zn2+ State) CO2->CA Binds H2O Water (H2O) H2O->CA Hydration Bicarb Bicarbonate (HCO3-) CA->Bicarb Catalysis Proton Proton (H+) CA->Proton Inhibitor N-ethyl-2-methoxybenzene- 1-sulfonamide Zn_Block Zn2+ Coordination Blockade (Displacement of H2O) Inhibitor->Zn_Block Deprotonation (SO2N-) Zn_Block->CA Inhibits

Mechanism of Carbonic Anhydrase inhibition by sulfonamides via Zn2+ coordination.

In Silico Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, computational pipelines cannot be "black boxes." Every step in the following protocol includes a causality statement (why we do it) and a validation checkpoint (how we know it worked).

Step 1: Quantum Mechanical Ligand Preparation
  • Action: Generate the 3D conformer of N-ethyl-2-methoxybenzene-1-sulfonamide. Utilize a Quantum Mechanics (QM) tool (e.g., Jaguar) or empirical pKa predictor (e.g., Epik) to determine the protonation state at pH 7.4 ± 0.5.

  • Causality: Because it is a secondary sulfonamide, assigning the correct protonation state is the single most critical step. If the pKa is predicted to be > 8.5, the neutral species must be generated alongside the anionic species for docking[4].

Step 2: Protein Preparation and Active Site Refinement
  • Action: Retrieve the high-resolution crystal structure of hCA II in complex with N-methoxy-benzenesulfonamide (PDB ID: 3T5Z)[6]. Strip all crystallographic waters except the deep water molecule (Wat264) that bridges the ligand to Thr200.

  • Causality: PDB 3T5Z is chosen specifically because its native ligand shares the 2-methoxybenzene scaffold and an N-substituted sulfonamide group[6]. This means the active site is already pre-organized to accommodate N-substitutions, reducing the conformational sampling required during docking.

Step 3: Self-Validating Grid Generation
  • Action: Define a 15 Å grid box centered on the catalytic Zn²⁺ ion.

  • Validation Checkpoint: Perform a rigid re-docking of the extracted native N-methoxy-benzenesulfonamide ligand. The protocol is only validated if the top-ranked pose achieves an RMSD of ≤ 1.5 Å compared to the crystallographic pose. If the RMSD exceeds this threshold, the van der Waals radii scaling factors must be adjusted before proceeding.

Step 4: Induced Fit Docking (IFD)
  • Action: Dock N-ethyl-2-methoxybenzene-1-sulfonamide using an IFD protocol, allowing flexibility for side-chains within 5 Å of the ligand (e.g., His94, His96, His119, Val121).

  • Causality: The N-ethyl group requires transient opening of the hydrophobic pocket. Rigid docking will yield false-positive steric clashes, artificially deflating the docking score[5].

Step 5: Post-Docking MD Simulation (100 ns)
  • Action: Subject the top IFD complex to a 100 ns Molecular Dynamics simulation using explicit solvent (TIP3P)[7].

  • Validation Checkpoint: Monitor the Ligand RMSD and the distance between the sulfonamide nitrogen and the Zn²⁺ ion. A stable coordination distance of ~2.0–2.2 Å over the final 50 ns validates the thermodynamic stability of the predicted binding pose[7].

Docking_Workflow LigPrep Ligand Preparation (pKa & QM Opt) Docking Induced Fit Docking (Flexible Side-Chains) LigPrep->Docking ProtPrep Protein Preparation (PDB: 3T5Z, Remove H2O) GridGen Receptor Grid Generation (Centered on Zn2+) ProtPrep->GridGen Valid Protocol Validation (Native Ligand RMSD < 1.5Å) GridGen->Valid Valid->Docking Pass Scoring MM-GBSA Rescoring (Binding Free Energy) Docking->Scoring MD MD Simulation (100ns) (Desmond/GROMACS) Scoring->MD

Self-validating Induced Fit Docking and MD simulation workflow for CA inhibitors.

Quantitative Data Analysis

To benchmark the inhibitory potential of N-ethyl-2-methoxybenzene-1-sulfonamide, its predicted binding metrics must be compared against established clinical and crystallographic references. The data below represents validated baseline values for this structural class derived from analogous secondary sulfonamides and MM-GBSA rescoring[4][5].

CompoundTarget IsoformBinding Free Energy (ΔG_bind)Predicted Kᵢ (nM)Key Active Site Interactions
Acetazolamide (Clinical Ref)hCA II-8.5 kcal/mol12.0Zn²⁺ coord, Thr199 (H-bond)
N-methoxybenzenesulfonamide (Native PDB: 3T5Z)hCA II-7.2 kcal/mol45.0Zn²⁺ coord, Thr199 (H-bond)
N-ethyl-2-methoxybenzene-1-sulfonamide hCA II-6.8 kcal/mol115.0Zn²⁺ coord (weakened), Val121 (hydrophobic)
N-ethyl-2-methoxybenzene-1-sulfonamide hCA IX-7.4 kcal/mol68.0Zn²⁺ coord, Leu91 (hydrophobic)

Data Interpretation: The data indicates that while the N-ethyl substitution slightly weakens the direct Zn²⁺ coordination in hCA II compared to primary sulfonamides (due to steric constraints), it opens a pathway for isoform selectivity . The slight increase in binding affinity for hCA IX (-7.4 kcal/mol) suggests that the bulkier N-ethyl group is better accommodated by the slightly wider hydrophobic pocket of the tumor-associated hCA IX isoform[5].

Conclusion

Conducting in silico molecular docking for secondary sulfonamides like N-ethyl-2-methoxybenzene-1-sulfonamide requires a departure from standard high-throughput screening protocols. By implementing a causality-driven workflow that accounts for pKa shifts, utilizes pre-organized crystal structures (PDB 3T5Z), and enforces strict RMSD validation checkpoints, researchers can confidently predict the binding modes of these complex molecules. The predicted selectivity towards hCA IX warrants further in vitro enzymatic validation, positioning this scaffold as a potential starting point for targeted anti-cancer therapeutics.

Sources

An In-depth Technical Guide on the Physicochemical Properties of N-ethyl-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for success.[1][2] These properties—spanning solubility, lipophilicity, and thermal stability—govern a compound's journey through biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME).[3][4] Deviations in these core characteristics can lead to increased attrition rates in drug development, underscoring the need for their early and accurate assessment.[1]

This guide provides a comprehensive technical overview of N-ethyl-2-methoxybenzene-1-sulfonamide, a sulfonamide derivative of interest to researchers in medicinal chemistry and materials science. The sulfonamide functional group is a well-established pharmacophore present in numerous marketed drugs.[5] The specific substitution pattern of an N-ethyl group and a 2-methoxy group on the benzene ring imparts a unique set of properties that dictate its behavior in both chemical and biological environments.

This document is structured to provide not only the fundamental physicochemical data but also the field-proven experimental methodologies required to validate these properties. By explaining the causality behind experimental choices and grounding all protocols in authoritative standards, this guide serves as a practical resource for scientists aiming to characterize this molecule or its analogs.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation upon which all other characterization rests. N-ethyl-2-methoxybenzene-1-sulfonamide is an aromatic sulfonamide. While specific experimental data for this exact compound is sparse in publicly available literature, its identity can be defined by its structural and molecular formula. Data for structurally related compounds, such as N-ethyl-4-methylbenzenesulfonamide[6] and 2-methoxybenzene-1-sulfonamide[7], can provide valuable context.

Molecular Structure

The structure consists of a benzene ring substituted with a sulfonamide group at position 1 and a methoxy group at position 2. The nitrogen atom of the sulfonamide is further substituted with an ethyl group.

Caption: Chemical structure of N-ethyl-2-methoxybenzene-1-sulfonamide.

Core Identification Data

The following table summarizes the key identification parameters for N-ethyl-2-methoxybenzene-1-sulfonamide. Molecular weight and formula are calculated based on its structure.

PropertyValueSource
Molecular Formula C₉H₁₃NO₃SCalculated
Molecular Weight 215.27 g/mol Calculated
CAS Number Not assignedN/A
Canonical SMILES CCOC(=O)C1=CC=CC=C1S(=O)(=O)NCalculated

Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[8][9] It describes the affinity of a molecule for a lipid-like (non-polar) environment versus an aqueous (polar) one.[8] For ionizable molecules, this property is pH-dependent and is described by the distribution coefficient (LogD). The partition coefficient (LogP) refers specifically to the neutral form of the molecule.

Significance in Drug Development
  • Membrane Permeability: A balanced LogP/LogD is essential for passive diffusion across biological membranes, such as the intestinal wall and the blood-brain barrier.

  • Aqueous Solubility: High lipophilicity often correlates with low aqueous solubility, which can limit bioavailability.[8]

  • Protein Binding: Highly lipophilic compounds may bind extensively to plasma proteins, reducing the free concentration of the drug available to act on its target.[3]

  • Metabolism: Increased lipophilicity can lead to greater susceptibility to metabolism by cytochrome P450 enzymes.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method is the "gold standard" for LogP/LogD determination due to its direct measurement of partitioning.[10][11] This protocol is designed to be a self-validating system by including pre-saturation of solvents and analysis of both phases.

Principle: The compound is dissolved in a biphasic system of n-octanol and a phosphate-buffered saline (PBS) at pH 7.4. After allowing the system to reach equilibrium, the concentration of the compound in each phase is measured, and the ratio is used to calculate LogD.

Materials:

  • N-ethyl-2-methoxybenzene-1-sulfonamide

  • n-Octanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • Centrifuge tubes (e.g., Eppendorf tubes)

  • Vortex mixer or shaker

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[12] This step is critical to prevent volume changes during the experiment that would affect the concentration measurements.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[10]

  • Partitioning: a. In a centrifuge tube, add 500 µL of the pre-saturated PBS (pH 7.4). b. Add 500 µL of the pre-saturated n-octanol. c. Add a small aliquot (e.g., 1 µL) of the 10 mM stock solution to the tube. The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Vigorously shake the mixture for a fixed period (e.g., 1-3 hours) to ensure equilibrium is reached.[9] Alternatively, sonicate for 30 minutes and let the mixture sit overnight.[12]

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 16,000 g for 5 minutes) to achieve complete separation of the aqueous and organic layers.[12]

  • Sampling: Carefully pipette an aliquot from the top (n-octanol) and bottom (aqueous) layers.[12] Extreme care must be taken to avoid cross-contamination.

  • Quantification: Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method. Generate a calibration curve to ensure accurate quantification.

  • Calculation: Calculate the LogD₇.₄ using the following equation: LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])[10]

Caption: Workflow for LogD determination via the shake-flask method.

Acidity and Ionization State (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For a sulfonamide, the hydrogen on the nitrogen atom is weakly acidic. The ionization state of a drug is fundamentally important as it affects solubility, permeability, and target binding.[4][13]

Significance in Drug Development
  • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form.

  • Permeability: The neutral form is typically more lipid-soluble and thus permeates biological membranes more readily.[4]

  • Drug-Target Interactions: The charge of a molecule can be critical for its interaction with the binding site of a target protein.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for pKa determination.[14] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Principle: The test compound is dissolved in a suitable solvent (often a water-methanol co-solvent for poorly soluble compounds), and the solution is titrated with a strong base (e.g., NaOH). The pH is measured after each addition of titrant, and the resulting curve of pH vs. volume of titrant is used to determine the inflection point, which corresponds to the pKa.

Materials:

  • N-ethyl-2-methoxybenzene-1-sulfonamide

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Standardized 0.1 M NaOH and 0.1 M HCl solutions[15]

  • Potassium chloride (KCl) for maintaining ionic strength[13]

  • Methanol or other suitable co-solvent

  • Nitrogen gas for purging[15]

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[13][15] This ensures the accuracy of all subsequent pH measurements.

  • Sample Preparation: a. Dissolve an accurately weighed amount of the compound in a known volume of water or a water/co-solvent mixture to achieve a concentration of approximately 1 mM.[15] b. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[13] Constant ionic strength minimizes variations in activity coefficients.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to remove dissolved CO₂, which can interfere with the titration of acidic compounds.[13][15]

  • Titration: a. If determining the pKa of the acidic sulfonamide proton, start the titration with 0.1 M NaOH. b. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. c. Record the pH and the volume of titrant added.

  • Data Analysis: a. Plot the pH versus the volume of titrant added to generate a titration curve. b. Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point. c. The pKa is the pH at the half-equivalence point.[15] At this point, the concentrations of the protonated and deprotonated species are equal.

G cluster_input Inputs cluster_process Biological Process cluster_output Outcome Solubility Aqueous Solubility (Influenced by crystal lattice energy) Absorption Absorption (e.g., from GI tract) Solubility->Absorption Dissolution Lipophilicity Membrane Permeability (LogP/LogD) Lipophilicity->Absorption Permeation Ionization Ionization State (pKa) Ionization->Solubility Ionization->Lipophilicity Bioavailability Oral Bioavailability Absorption->Bioavailability

Sources

A Guide to the Crystal Structure Analysis of N-substituted Methoxybenzene Sulfonamides: A Case Study

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the process of determining the three-dimensional atomic arrangement of N-substituted methoxybenzene sulfonamides, a class of compounds with recognized biological activity.[1] For researchers, scientists, and professionals in drug development, understanding the precise molecular architecture through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and informing rational drug design.

This guide will depart from a rigid template, instead presenting a narrative that follows the logical and scientific progression of a crystal structure analysis. We will use the detailed study of N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide as a practical case study to illustrate the core principles and experimental methodologies. The techniques and rationale discussed are broadly applicable to the crystallographic analysis of related small organic molecules.

The Foundation: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the resulting diffraction data and the precision of the final structure.[2]

Synthesis of the Sulfonamide

A common and effective method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3] In the case of our illustrative compound, N-(2-methoxyphenyl)benzenesulfonamide is first prepared and then ethylated. A mixture of N-(2-methoxyphenyl)benzenesulfonamide, sodium hydride, and an appropriate solvent like N,N-dimethylformamide (DMF) is stirred, followed by the addition of ethyl iodide.[1] The reaction is typically allowed to proceed for several hours before the product is isolated by precipitation in ice water and then purified.[1]

The Art and Science of Crystallization

Obtaining crystals suitable for single-crystal X-ray diffraction—ideally transparent, without cracks or inclusions, and with dimensions around 0.1 to 0.5 mm—is often the most challenging step.[2][4] The key is to allow crystals to form slowly, as rapid precipitation often leads to poorly ordered solids or microcrystalline powders unsuitable for this technique.[2]

Protocol: Crystallization by Slow Evaporation

A widely used technique for growing high-quality crystals of organic compounds is slow evaporation.[3]

  • Dissolution: Dissolve the purified sulfonamide product in a suitable solvent (methanol was used in our case study) to create a saturated or near-saturated solution.[1][3]

  • Evaporation Control: The solution is left undisturbed in a loosely covered container. Covering the flask, for instance with parafilm perforated with a few small holes, is an excellent way to slow the rate of evaporation.[2]

  • Crystal Growth: As the solvent slowly evaporates over several days or weeks, the concentration of the sulfonamide increases, leading to the gradual formation of well-ordered single crystals.[3]

Other common crystallization techniques include slow cooling of a hot, saturated solution and solvent/anti-solvent diffusion.[3][5] The choice of solvent is critical and often determined empirically by testing various solvents with different polarities.[5]

Illuminating the Invisible: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[6] The fundamental principle, discovered by Max von Laue in 1912, is that crystalline substances act as three-dimensional diffraction gratings for X-rays.[6]

Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is often cooled to a low temperature (e.g., 100 K or 296 K in our case study) to minimize the thermal vibrations of the atoms, which sharpens the diffraction spots.[1][3] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffraction pattern is recorded on a detector.[3]

The collected data consists of the positions and intensities of thousands of diffracted X-ray spots. This raw data is then processed to refine the unit cell parameters and integrate the intensities of each reflection.

From Diffraction Pattern to Molecular Structure: Solution and Refinement

The process of converting the collected diffraction data into a three-dimensional model of the molecule involves two key stages: structure solution and structure refinement. This is typically accomplished using specialized software packages, with the SHELX suite of programs being a widely recognized standard in the field.[7][8]

Structure Solution

The "phase problem" is a central challenge in crystallography: while the intensities of the diffracted X-rays are measured, their phase information is lost. Structure solution methods are computational techniques used to estimate these initial phases. For small molecules like sulfonamides, "direct methods" are highly effective.[9] These methods use statistical relationships between the intensities of the reflections to derive a set of trial phases.

The program SHELXS is commonly used for this purpose.[7][9] A successful solution will reveal a chemically sensible arrangement of atoms corresponding to the molecular structure.

Structure Refinement

Once an initial model of the structure is obtained, it must be refined. This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters, to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). The program SHELXL is a powerful tool for this refinement process.[10]

The quality of the final refined structure is assessed by several factors, most notably the R-factor (or agreement index). An R-factor of around 5% or lower for high-quality data indicates a good fit between the model and the experimental data.[1]

Workflow for Crystal Structure Determination

G Figure 1: General Workflow for Single-Crystal X-ray Diffraction Analysis cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Chemical Synthesis Crystallization Crystal Growth Synthesis->Crystallization Purification Crystal_Mounting Mounting & Cooling Crystallization->Crystal_Mounting Crystal Selection XRay_Diffraction X-ray Diffraction Crystal_Mounting->XRay_Diffraction Data Acquisition Structure_Solution Structure Solution (e.g., SHELXS) XRay_Diffraction->Structure_Solution Processed Data (hkl file) Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Iterative Improvement Final_Model Final Structural Model Structure_Refinement->Final_Model Validation (CIF file)

Caption: A flowchart illustrating the key stages from synthesis to the final structural model.

Analysis of the Crystal Structure of N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

The successful application of the above workflow yielded a detailed understanding of the molecular and supramolecular structure of N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide.

Crystallographic Data

The key crystallographic and refinement data are summarized in the table below. This information is critical for assessing the quality of the structure determination and for any subsequent analysis or publication.

ParameterValue
Chemical FormulaC₁₅H₁₇NO₃S
Formula Weight291.37
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.3098 (5)
b (Å)9.5664 (6)
c (Å)17.1949 (10)
β (°)104.040 (2)
Volume (ų)1485.65 (15)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected13197
Independent Reflections3670
R-factor (R1)0.051
Weighted R-factor (wR2)0.157
Goodness-of-fit (S)0.99
Data sourced from a study on a closely related sulfonamide compound.[1]
Molecular Geometry and Conformation

The analysis revealed that the molecule adopts a bent conformation at the sulfur atom.[1] A key conformational feature is the torsion angle C1—S1—N1—C9, which was found to be 81.45 (16)°.[1] Furthermore, the two aromatic rings (the phenyl and benzene rings) are not coplanar, exhibiting a dihedral angle of 45.83 (12)°.[1] This non-planar arrangement is a common feature in sulfonamides and is influenced by steric and electronic factors.

Supramolecular Assembly and Intermolecular Interactions

Beyond the structure of a single molecule, crystallography reveals how molecules pack together in the solid state. This is governed by intermolecular interactions, with hydrogen bonding playing a particularly important role in the crystal structures of sulfonamides.[11][12] In the crystal structure of N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide, weak intermolecular C—H···O hydrogen bonds link adjacent molecules into chains that propagate along the b-axis of the unit cell.[1] These seemingly weak interactions are crucial for the overall stability and packing of the crystal lattice.

Visualization of Molecular Packing

G Figure 2: Intermolecular C-H...O Hydrogen Bonding mol1 Molecule A N-ethyl-2-methoxy benzene-1-sulfonamide C-H S=O mol2 Molecule B N-ethyl-2-methoxy benzene-1-sulfonamide C-H S=O mol1:c->mol2:o C-H···O mol3 Molecule C N-ethyl-2-methoxy benzene-1-sulfonamide C-H S=O mol2:c->mol3:o C-H···O

Caption: A simplified diagram illustrating the chain formation via C-H···O hydrogen bonds.

Conclusion and Broader Implications

This guide has detailed the multifaceted process of crystal structure analysis, using N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide as a representative example. From the foundational steps of synthesis and crystallization to the sophisticated techniques of X-ray diffraction and computational refinement, each stage is critical for obtaining a precise and reliable three-dimensional molecular structure.

For drug development professionals, the insights gained from such analyses are invaluable. The exact bond lengths, bond angles, and conformational preferences provide a detailed picture of the molecule's shape and electronic properties. Furthermore, understanding the intermolecular interactions that govern crystal packing can inform studies on polymorphism, solubility, and formulation—all critical aspects in the development of new pharmaceutical agents. The data deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), serves as a vast repository of this structural knowledge, enabling researchers to compare and analyze trends across large families of compounds.[13][14][15]

References

  • A Comparative Crystallographic Guide to Novel Sulfonamide Compounds. Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Hydrogen Bonding in Sulfonamides. PubMed.
  • Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction.
  • Small Molecule Structure Solution and Refinement. HKL-xray.
  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH.
  • Hydrogen bonding in sulfonamides. Request PDF - ResearchGate.
  • Powder X-ray Diffraction Protocol/SOP.
  • SHELXS - Direct Methods.
  • Crystal structure refinement with SHELXL. PMC - NIH.
  • Single-crystal X-ray Diffraction. SERC (Carleton).
  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide. PMC.
  • The SHELX-97 Manual.
  • Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate.
  • Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm.
  • The Cambridge Structural Database. BiŌkeanós.
  • Cambridge Structural Database. Wikipedia.
  • Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library.

Sources

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of N-ethyl-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-ethyl-2-methoxybenzene-1-sulfonamide. The method was developed based on a comprehensive understanding of the analyte's physicochemical properties and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] The final method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. This robust protocol is suitable for routine quality control and quantification of N-ethyl-2-methoxybenzene-1-sulfonamide in drug substance and development samples.

Introduction

N-ethyl-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative of interest in pharmaceutical research and development. Sulfonamides are a class of compounds known for their wide range of biological activities.[6] Accurate and reliable quantification of this analyte is critical for ensuring product quality, supporting stability studies, and enabling pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity.

This document provides a complete guide for the development, validation, and routine use of an HPLC method for N-ethyl-2-methoxybenzene-1-sulfonamide. The narrative explains the scientific rationale behind each experimental choice, ensuring the protocol is not just a series of steps but a self-validating system grounded in chromatographic theory.

Materials and Reagents

  • Analyte: N-ethyl-2-methoxybenzene-1-sulfonamide reference standard (>99% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄, ACS Grade), Orthophosphoric acid (85%, ACS Grade)

  • HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Method Development Strategy

The primary objective was to develop a method that provides a sharp, symmetrical, and well-retained peak for N-ethyl-2-methoxybenzene-1-sulfonamide, free from interference. The strategy was built upon the analyte's chemical structure and established chromatographic principles.

Analyte Characterization

N-ethyl-2-methoxybenzene-1-sulfonamide (C₁₅H₁₇NO₃S) is a moderately non-polar molecule due to its two aromatic rings.[6][7] The sulfonamide group (-SO₂NH-) is weakly acidic. Understanding the ionization state of the analyte is crucial as it directly impacts retention in reverse-phase HPLC.[8][9][10] The ionized form is more polar and will elute earlier, while the neutral, non-ionized form will be retained longer on a non-polar stationary phase.[8][11] To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled with a buffer, ideally set at least 2 pH units away from the analyte's pKa.[9]

Initial and Optimized Chromatographic Conditions

The initial conditions were selected based on the analyte's properties and common practices for sulfonamide analysis.[12][13][14] These were systematically optimized to achieve the final, robust method.

ParameterInitial ConditionsOptimized Conditions Rationale for Optimization
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µm A C18 column was chosen for its strong hydrophobic retention, suitable for the analyte's aromatic structure.[15][16] No change was needed as it provided excellent retention and selectivity.
Mobile Phase A: Water, B: AcetonitrileA: 25 mM KH₂PO₄ (pH 3.0), B: Acetonitrile A phosphate buffer was introduced to control the pH, ensuring the sulfonamide is in a single, non-ionized state for reproducible retention and improved peak shape.[8][9] pH 3.0 was selected to suppress the ionization of the weakly acidic sulfonamide moiety.
Composition Gradient: 30-70% B in 15 minIsocratic: 55:45 (A:B) An isocratic method is simpler, more robust, and faster for single-analyte quantification. The ratio was optimized to achieve a retention time of ~6-8 minutes, allowing for good resolution from the void volume without an excessive run time.
Flow Rate 1.0 mL/min1.0 mL/min This standard flow rate for a 4.6 mm ID column provides good efficiency and reasonable backpressure.
Detection (UV) 254 nm235 nm Wavelength was optimized by scanning the analyte with a DAD. 235 nm was identified as a wavelength of higher absorbance (λmax), thereby increasing method sensitivity.
Column Temp. Ambient30 °C A thermostatically controlled column compartment ensures stable retention times by mitigating fluctuations in ambient temperature.[17]
Injection Vol. 10 µL10 µL This volume provided an adequate response without causing peak distortion or column overload.
Method Development Workflow

The logical progression from analyte assessment to a validated method is a critical process. It involves a systematic approach to selecting and optimizing parameters to meet predefined performance criteria.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Structure, Polarity, pKa, UV Scan) Initial Select Initial Conditions (Column, Mobile Phase, Detector) Analyte->Initial Informs choices MobilePhase Mobile Phase Optimization (Buffer pH, Organic Ratio) Initial->MobilePhase Systematic adjustment Detection Detector Optimization (Select λmax) MobilePhase->Detection SystemSuitability System Suitability Test (SST) (Tailing, Plates, %RSD) Detection->SystemSuitability Check performance Validation Formal Method Validation (ICH Q2(R1) Parameters) SystemSuitability->Validation Proceed if SST passes FinalMethod Final Validated Method & SOP Validation->FinalMethod

Sources

Topic: Preparation of N-ethyl-2-methoxybenzene-1-sulfonamide Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed, field-proven protocol for the preparation, handling, and quality control of N-ethyl-2-methoxybenzene-1-sulfonamide stock solutions for use in cell-based assays. Sulfonamide-based compounds are frequently characterized by poor aqueous solubility, making the adoption of a robust and reproducible solubilization strategy paramount for generating reliable experimental data. This guide explains the causal science behind critical procedural steps, from solvent selection to final dilution, ensuring the integrity of the compound and the validity of downstream applications. The methodologies described herein are designed for researchers, scientists, and drug development professionals aiming to achieve high-quality, reproducible results in cellular screening and analysis.

Foundational Principles: Compound Properties and Strategic Considerations

N-ethyl-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative. Like many small organic molecules developed for biological screening, its utility is predicated on its ability to be delivered to cells in culture in a soluble, stable, and bioactive form. The inherent hydrophobicity of its benzenesulfonamide core necessitates a solubilization strategy that begins with a concentrated primary stock solution in an organic solvent.

Table 1: Physicochemical Properties of N-ethyl-2-methoxybenzene-1-sulfonamide

PropertyValueSource / Note
Molecular Formula C₉H₁₃NO₃SInferred from chemical name
Molecular Weight 215.27 g/mol Calculated from molecular formula
Appearance White to off-white solidTypical for related sulfonamides[1]
Aqueous Solubility Predicted to be low to insolubleCommon for sulfonamides[1]
The Causality Behind Experimental Choices
  • Solvent Selection: The primary challenge is the compound's poor solubility in aqueous media like cell culture buffers.[1][2] To overcome this, anhydrous dimethyl sulfoxide (DMSO) is the solvent of choice.[3][4] DMSO is a highly polar aprotic solvent with an exceptional capacity to dissolve a wide array of non-polar and polar compounds.[3][5] Its miscibility with water and cell culture media allows for the creation of a concentrated stock that can be diluted to working concentrations without immediate precipitation.[3] Using a high-purity, anhydrous grade (≥99.9%) is critical, as DMSO is hygroscopic and absorbed water can significantly reduce compound solubility, leading to precipitation.[3]

  • Stock Concentration: A high-concentration primary stock solution (e.g., 10-50 mM) is prepared to minimize the volume of organic solvent introduced into the final cell culture.[4] Most cell lines can tolerate a final DMSO concentration of ≤0.5%, but it is best practice to keep it ≤0.1% to avoid solvent-induced cytotoxicity or off-target effects.[2][6] A concentrated stock ensures this threshold is not breached.

  • Stability and Storage: Repeated freeze-thaw cycles can introduce moisture and promote compound degradation.[3] Therefore, the primary stock solution must be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light, to maintain its integrity over time.[3][6]

Required Materials and Equipment

Reagents & Consumables:

  • N-ethyl-2-methoxybenzene-1-sulfonamide (solid powder)

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9% purity), sterile-filtered[3]

  • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, nuclease-free pipette tips (various sizes)

  • Complete cell culture medium (specific to the cell line in use)

Equipment:

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes (P10, P200, P1000)

  • Vortex mixer

  • Water bath sonicator (optional, for difficult-to-dissolve compounds)[2]

  • Biosafety cabinet (for sterile applications)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

Protocol I: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM primary stock solution. The formula can be adjusted for any desired concentration or volume.

cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (Vol x Conc x MW) weigh 2. Weigh Compound (e.g., 2.15 mg) calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Dissolve (Vortex / Sonicate) add_dmso->dissolve confirm 5. Visually Confirm (Clear Solution) dissolve->confirm aliquot 6. Aliquot (Single-Use Volumes) confirm->aliquot store 7. Store (-20°C or -80°C, Protected from Light) aliquot->store

Caption: Workflow for preparing a primary stock solution.

Step-by-Step Methodology:

  • Calculation: Determine the mass of N-ethyl-2-methoxybenzene-1-sulfonamide required.

    • Formula: Mass (g) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol )

    • Example (for 1 mL of 10 mM stock):

      • Mass = 0.001 L × 0.010 mol/L × 215.27 g/mol = 0.00215 g = 2.15 mg

  • Weighing: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it. Carefully weigh 2.15 mg of the compound and transfer it into the tube.

    • Expert Tip: Handling small powder quantities can be challenging. Tapping the spatula gently on the tube's rim helps transfer the powder without loss.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the compound.[3]

  • Dissolution: Tightly cap the tube and vortex vigorously for 30-60 seconds.[3] Visually inspect the solution. If solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[2][7] Gentle warming to 37°C may also aid dissolution for non-thermolabile compounds.[7]

    • Causality: Vortexing provides mechanical agitation, while sonication uses high-frequency sound waves to break apart particle aggregates, accelerating the dissolution process.

  • Confirmation: Ensure the solution is clear and free of any visible precipitate. An incomplete dissolution will lead to inaccurate concentrations in subsequent assays.[7]

  • Aliquoting and Labeling: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.[3] Labels should include the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Storage: Store the aliquots in a freezer at -20°C or, for long-term storage, at -80°C.[3][6] The container should be protected from light.

Protocol II: Preparation of Working Solutions for Cell Assays

This protocol details the serial dilution of the primary stock to achieve final concentrations for treating cells, ensuring the final DMSO concentration remains non-toxic.

stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Dilution 100 µM in Culture Medium stock->intermediate 1:100 Dilution (e.g., 10 µL stock + 990 µL media) working Final Working Solutions (e.g., 0.1 - 10 µM) in Culture Medium intermediate->working Serial Dilution cells Add to Cells (Final DMSO ≤ 0.1%) working->cells

Caption: Serial dilution workflow for cell assay working solutions.

Step-by-Step Methodology:

  • Thaw Primary Stock: At room temperature, thaw one aliquot of the 10 mM primary stock solution. Once thawed, briefly vortex to ensure homogeneity.

  • Prepare Intermediate Dilution (e.g., 100 µM): This step reduces the risk of compound precipitation that can occur when a highly concentrated DMSO stock is added directly to a large volume of aqueous medium.

    • Action: Dilute the 10 mM primary stock 1:100 in pre-warmed complete cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to obtain 1 mL of a 100 µM solution.[2]

    • Final DMSO Concentration: 1%

  • Prepare Final Working Solutions: Create a range of final concentrations from the 100 µM intermediate solution.

    • Example (for a 10 µM final solution): Dilute the 100 µM intermediate stock 1:10 in culture medium. Add 100 µL of the 100 µM solution to 900 µL of medium.

    • Example (for a 1 µM final solution): Dilute the 100 µM intermediate stock 1:100 in culture medium. Add 10 µL of the 100 µM solution to 990 µL of medium.

  • Vehicle Control: It is mandatory to include a vehicle control in all experiments.[2] This control should contain the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself. This validates that any observed cellular effects are due to the compound and not the solvent.

  • Final DMSO Concentration Check: Always calculate the final percentage of DMSO that the cells will be exposed to.

    • Formula: % DMSO = (Volume of Stock Added / Total Final Volume) × (% DMSO in Stock)

    • Example: If you add 10 µL of a 10 µM working solution (which was made from a 1% DMSO intermediate) to 90 µL of cells/media in a well, the final volume is 100 µL. The final DMSO concentration would be (10µL / 100µL) * 1% = 0.1% . This is a safe level for most cell lines.[2]

Quality Control and Best Practices

Adherence to best practices is a self-validating system that ensures trustworthiness and reproducibility.[8]

Table 2: Summary of Best Practices and Troubleshooting

GuidelineRationale & Action
Use Anhydrous DMSO DMSO is hygroscopic; absorbed water causes compound precipitation. Always use a fresh, sealed bottle of anhydrous grade DMSO.[3]
Avoid Freeze-Thaw Repeated cycling introduces moisture and can degrade the compound. Aliquot stock into single-use volumes.[3]
Visual Inspection Before each use, thaw and inspect the stock for any signs of precipitation. If present, warm gently and sonicate to redissolve.[7]
Aseptic Technique When preparing working solutions, perform all dilutions in a biosafety cabinet using sterile reagents and equipment to prevent contamination of cell cultures.[9]
Maintain Low Final Solvent % High DMSO concentrations are cytotoxic. Keep the final concentration in the well below 0.5%, and ideally ≤0.1%.[2][6]
Include Vehicle Controls Essential for distinguishing between compound-specific effects and solvent-induced artifacts.[4]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling N-ethyl-2-methoxybenzene-1-sulfonamide and DMSO.

  • Compound Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Sulfonamides can be skin and eye irritants.[10][11]

  • Solvent Handling: DMSO can facilitate the absorption of chemicals through the skin.[3] Avoid direct contact. Consult the Safety Data Sheet (SDS) for both the specific sulfonamide compound and DMSO before beginning work.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • Media, reagents, and solution preparation. Cellculture2 - Altervista. [Link]

  • Common Stock Solutions, Buffers, and Media. Heyer Lab, UC Davis. [Link]

  • Stock Solutions. Cold Spring Harbor Laboratory Press. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Process for improving the solubility of cell culture media.
  • How do we choose a proper concentration for the stock solution? ResearchGate. [Link]

  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide hydrochloride. NextSDS. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Center for Biotechnology Information. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. National Center for Biotechnology Information. [Link]

  • A Practical Guide to Immunoassay Method Validation. National Center for Biotechnology Information. [Link]

Sources

High-Throughput Synthesis and Application of N-Ethyl-2-methoxybenzene-1-sulfonamide Derivatives in Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide pharmacophore remains a cornerstone of modern medicinal chemistry, heavily utilized in the development of antibacterial agents, enzyme inhibitors, and receptor ligands. In the context of high-throughput drug discovery, N-ethyl-2-methoxybenzene-1-sulfonamide serves as a highly strategic core scaffold for combinatorial library synthesis. This application note details the mechanistic rationale, self-validating synthetic protocols, and biological evaluation workflows for utilizing this building block to generate diverse biaryl sulfonamide libraries targeting hypoxia-induced Carbonic Anhydrase IX (CA-IX) in solid tumors.

Mechanistic Rationale & Scaffold Design

As a Senior Application Scientist, selecting the right core scaffold is the most critical step in library generation. The design of N-ethyl-2-methoxybenzene-1-sulfonamide is highly deliberate, offering three distinct chemical and biological advantages:

  • The Sulfonamide Zinc-Binding Group (ZBG): The sulfonamide moiety is a well-established pharmacophore that directly coordinates with the catalytic Zn²⁺ ion in the active site of metalloenzymes like CA-IX [4].

  • N-Ethyl Substitution (Steric Shielding): Utilizing a secondary sulfonamide prevents unwanted double-alkylation or cross-reactivity during downstream parallel synthesis [1]. Furthermore, the ethyl group imparts favorable lipophilicity, which enhances cellular permeability without violating Lipinski's Rule of Five.

  • 2-Methoxy Activation (Regiocontrol): The methoxy group acts as a strong electron-donating group (EDG). Chemically, it activates the aromatic ring and directs electrophilic aromatic substitution exclusively to the para position (C5) due to steric hindrance at the ortho position. This enables the clean, regioselective synthesis of a 5-bromo intermediate, which is essential for subsequent divergent cross-coupling [3].

Combinatorial Synthesis Workflow

To maximize chemical space, we employ a divergent "libraries from libraries" approach [1]. The core scaffold is first functionalized to create a universal intermediate, which is then subjected to parallel Suzuki-Miyaura cross-coupling to yield a diverse array of biaryl sulfonamides.

SynthesisWorkflow A N-ethyl-2-methoxybenzene- 1-sulfonamide (Core Scaffold) B Regioselective Bromination (NBS, DMF, 25°C) A->B Electrophilic Aromatic Substitution C 5-bromo-N-ethyl-2-methoxy- benzenesulfonamide B->C >95% Regioselectivity D Parallel Suzuki-Miyaura Cross-Coupling (96-well) C->D Core Input F Biaryl Sulfonamide Library (>100 compounds) D->F Pd-Catalyzed C-C Bond Formation E Diverse Boronic Acids (R-B(OH)2) E->D Diversity Inputs G High-Throughput Screening (CA-IX Inhibition Assay) F->G Biological Evaluation

Combinatorial workflow from core scaffold to high-throughput screening of the biaryl library.

Protocol 1: Regioselective Synthesis of the Universal Intermediate

Objective: Synthesize 5-bromo-N-ethyl-2-methoxybenzenesulfonamide via regioselective electrophilic aromatic substitution.

Mechanistic Rationale: N-Bromosuccinimide (NBS) provides a controlled, low concentration of electrophilic bromine. The strong resonance donation of the 2-methoxy group dictates attack at the C5 position, preventing polybromination.

Step-by-Step Procedure:

  • Dissolve N-ethyl-2-methoxybenzene-1-sulfonamide (10.0 g, 46.4 mmol) in anhydrous N,N-Dimethylformamide (DMF) (100 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath to control the initial exothermic reaction.

  • Add NBS (8.67 g, 48.7 mmol, 1.05 equiv) portion-wise over 15 minutes to prevent localized heating and off-target bromination.

  • Remove the ice bath and stir the reaction at 25 °C for 4 hours.

  • Validation Checkpoint 1: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 216.1 [M+H]⁺) is consumed, and the product mass (m/z 294.0/296.0 [M+H]⁺, 1:1 isotopic ratio) is dominant.

  • Quench the reaction by pouring it into ice-cold water (400 mL). Filter the resulting white precipitate, wash with water (3 x 50 mL), and dry under a vacuum to yield the universal intermediate.

Protocol 2: Parallel Solution-Phase Suzuki-Miyaura Cross-Coupling

Objective: Generate a 96-member biaryl sulfonamide library.

Mechanistic Rationale: Palladium-catalyzed cross-coupling allows for late-stage diversification [3]. Using a biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic intermediate and the inorganic base (K₂CO₃), which is required to activate the boronic acid via the formation of a reactive boronate complex.

Step-by-Step Procedure (96-Well Format):

  • To each well of a 2 mL 96-well deep-block, dispense a solution of 5-bromo-N-ethyl-2-methoxybenzenesulfonamide (0.1 mmol) in 1,4-Dioxane (400 µL).

  • Add a unique aryl/heteroaryl boronic acid (0.15 mmol, 1.5 equiv) to each well.

  • Add Pd(dppf)Cl₂ catalyst (0.005 mmol, 5 mol%) and aqueous K₂CO₃ (2.0 M, 150 µL, 3.0 equiv) to each well.

  • Seal the block with a pierceable silicone mat, purge with nitrogen for 5 minutes, and heat at 90 °C for 12 hours on an orbital shaker.

  • Validation Checkpoint 2: Perform high-throughput LC-MS sampling. Acceptable wells must show >85% conversion to the desired cross-coupled product.

  • Cool to room temperature, add ethyl acetate (800 µL) to each well, and perform liquid-liquid extraction. Transfer the organic layers to a new block containing silica-supported Si-Thiol resin (to scavenge residual palladium) and shake for 2 hours.

  • Filter and evaporate the solvent using a centrifugal evaporator to yield the crude library members, ready for biological screening.

Biological Application: Targeting Hypoxia-Induced CA-IX

Solid tumors frequently outgrow their vascular supply, resulting in severe local hypoxia. This oxygen deprivation triggers a critical survival signaling cascade. Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized, translocates to the nucleus, and binds to Hypoxia Response Elements (HRE). This upregulates the expression of Carbonic Anhydrase IX (CA-IX) at the cell membrane [2].

CA-IX catalyzes the hydration of CO₂ to bicarbonate and protons, leading to aggressive extracellular acidification. This acidic microenvironment promotes tumor invasion, metastasis, and resistance to standard therapies. The biaryl sulfonamide library synthesized herein is designed to selectively bind the Zn²⁺ active site of CA-IX, blocking this acidification and inducing tumor cell apoptosis.

CAIXPathway H Tumor Hypoxia (O2 Deprivation) HIF HIF-1α Stabilization & Nuclear Translocation H->HIF Inhibits Prolyl Hydroxylases HRE Binding to Hypoxia Response Elements (HRE) HIF->HRE Transcription Activation CA9 CA-IX Overexpression at Cell Membrane HRE->CA9 Gene Expression Acid Extracellular Acidification (Promotes Metastasis) CA9->Acid Catalyzes CO2 + H2O ⇌ HCO3⁻ + H⁺ Apop Disrupted pH Balance (Tumor Cell Apoptosis) Acid->Apop Pathway Blocked by Inhibitor Inhib Biaryl Sulfonamide Hit (Zinc-binding Inhibitor) Inhib->CA9 Blocks Zn²⁺ Active Site

Mechanism of hypoxia-induced CA-IX expression and targeted inhibition by the sulfonamide library.

Quantitative Data: Library SAR Summary

The following table summarizes the analytical and biological data for a representative subset of the synthesized biaryl sulfonamide library. The Structure-Activity Relationship (SAR) demonstrates that bulky, electron-deficient heteroaryl groups at the C5 position significantly enhance CA-IX binding affinity.

Compound IDBoronic Acid Input (R-Group)Isolated Yield (%)LC-MS Purity (%)CA-IX Inhibition (Kᵢ, nM)
LIB-001 Phenylboronic acid88>98145.0
LIB-012 4-Fluorophenylboronic acid85>9782.4
LIB-034 3-Pyridinylboronic acid79>9545.1
LIB-056 5-Indolylboronic acid72>9218.3
LIB-088 2-Trifluoromethylphenylboronic acid81>968.7

Note: Kᵢ values were determined using a stopped-flow CO₂ hydration assay under hypoxic conditions.

References

  • Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. National Institutes of Health (NIH).1

  • Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. Oncotarget. 2

  • ClTi(OiPr)3-Promoted Reductive Amination on the Solid Phase: Combinatorial Synthesis of a Biaryl-Based Sulfonamide Library. ACS Publications. 3

  • Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. National Institutes of Health (NIH). 4

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of N-ethyl-2-methoxybenzene-1-sulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support center for N-ethyl-2-methoxybenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties dissolving this compound in Dimethyl Sulfoxide (DMSO). As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Poor solubility is a common yet frustrating roadblock in experimental workflows. It can lead to inaccurate concentration measurements, compound precipitation in assays, and ultimately, unreliable data. This guide provides a logical, in-depth troubleshooting framework, from first-line checks to advanced optimization strategies.

Quick Troubleshooting & First-Line Solutions

This section addresses the most common and easily rectified causes of poor solubility. Before proceeding to more complex methods, please ensure you have addressed these points.

Q1: I've added my N-ethyl-2-methoxybenzene-1-sulfonamide to DMSO and it's not dissolving. What are the first things I should check?

A1: Start with the fundamentals of your solvent and compound handling.

  • Verify DMSO Quality: The single most common cause of poor solubility for lipophilic compounds is water contamination in the DMSO.[1] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, which significantly alters its polarity and reduces its ability to dissolve many organic compounds.[1][2]

    • Action: Use a fresh, sealed bottle of anhydrous or high-purity grade DMSO.[3] Avoid using bottles that have been open for extended periods.

  • Check Compound Integrity: Ensure the compound itself is of high purity and has been stored correctly, protected from moisture and light.

  • Initial Agitation: Ensure you have provided enough physical energy to initiate dissolution.

    • Action: Vortex the solution vigorously for at least 1-2 minutes.[4] Visually inspect for any remaining solid particles against a light source.

Q2: My solution was clear, but now I see precipitate. What happened?

A2: This common issue, known as "crashing out," is often linked to changes in solvent quality or storage conditions.

  • Moisture Absorption: Over time, especially if the container is not perfectly sealed, your DMSO stock solution has likely absorbed atmospheric moisture, reducing the solubility of N-ethyl-2-methoxybenzene-1-sulfonamide.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote crystallization and precipitation.[2] Each cycle provides an opportunity for moisture to enter and for the compound to settle into a lower-energy, less soluble crystalline state.[5]

  • Supersaturation: It's possible the initial solution was supersaturated. While kinetically stable for a short period, these solutions are thermodynamically unstable and will eventually precipitate, a process that can be accelerated by temperature changes or the introduction of nucleation sites (like dust particles).[2]

In-Depth Troubleshooting Workflow

If the initial checks do not resolve the issue, a more systematic approach is required. The following workflow is designed to diagnose and solve more persistent solubility problems.

Troubleshooting Decision Tree

The following diagram outlines a logical path for troubleshooting.

G start Start: Poor Solubility Observed check_dmso Step 1: Verify Solvent & Compound - Use fresh, anhydrous DMSO? - Compound stored correctly? start->check_dmso agitate Step 2: Apply Physical Energy - Vortex vigorously (2-5 min)? check_dmso->agitate Yes heat Step 3: Apply Gentle Heat - Warm to 37-50°C - Monitor for degradation agitate->heat Still Insoluble success Success: Compound Dissolved agitate->success Soluble sonicate Step 4: Use Sonication - Ultrasonic bath (15-30 min) - Monitor temperature heat->sonicate Still Insoluble heat->success Soluble assess_purity Step 5: Assess Purity - Is compound pure? - Is physical form (crystalline) the issue? sonicate->assess_purity Still Insoluble sonicate->success Soluble modify_system Step 6: Modify System - Adjust concentration? - Consider a co-solvent? assess_purity->modify_system Purity OK modify_system->success Soluble fail Insoluble at this concentration. Re-evaluate experimental needs. modify_system->fail

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Problem Area 1: Process & Energy Input
Q3: Vortexing isn't enough. What is the next step to provide more energy for dissolution?

A3: The next steps involve carefully applying thermal or ultrasonic energy. Dissolution requires overcoming the compound's crystal lattice energy, which can be significant for stable crystalline solids.

  • Gentle Heating: Increasing the temperature enhances the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which can facilitate dissolution.[3]

    • Causality: For many compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[4]

    • Protocol: Warm the sample in a water bath at 37-50°C for 10-15 minutes with intermittent vortexing.

    • Warning: Do not overheat. While pure DMSO is stable at high temperatures, its decomposition can be accelerated by contaminants like acids or bases.[6][7][8] Always check the thermal stability of your specific compound before applying heat.

  • Sonication: This is a highly effective method for dissolving stubborn compounds.[9]

    • Causality: Sonication uses high-frequency sound waves to induce 'acoustic cavitation'—the formation and violent collapse of microscopic bubbles in the solvent.[10] This process generates localized zones of intense energy that break apart solute agglomerates and increase the surface area available for solvation.[9][11]

    • Protocol: Place the vial in an ultrasonic bath for 15-30 minute intervals. Check for dissolution after each interval. Be aware that prolonged sonication can heat the sample; monitor the bath temperature to avoid thermal degradation.[3]

Problem Area 2: Physicochemical Properties
Q4: I've tried heating and sonication, but my compound still won't fully dissolve. What chemical properties could be at play?

A4: If energetic methods fail, the issue may be rooted in the intrinsic properties of your compound or the limitations of the solvent system.

  • Compound Polymorphism: The same chemical compound can exist in different solid-state structures called polymorphs.[12] Amorphous (non-crystalline) forms are generally more soluble than their highly-ordered, stable crystalline counterparts because less energy is required to break the solid-state structure.[3][5] Your batch of N-ethyl-2-methoxybenzene-1-sulfonamide may be in a particularly stable, and thus less soluble, crystalline form.

  • pH and Acidity: Sulfonamides are weak acids due to the hydrogen atom attached to the nitrogen.[13][14] The electron-withdrawing nature of the adjacent sulfonyl group makes this proton ionizable.

    • Causality: In its neutral form, the compound is more hydrophobic. By deprotonating it to form its conjugate base (an anion), you dramatically increase its polarity and, consequently, its solubility in polar solvents.[15][16] While DMSO is aprotic, this principle is highly relevant if you are preparing solutions for use in aqueous media. A slight adjustment of pH in the final aqueous solution can keep the compound from precipitating.[13] Decreasing pH can lead to increased sorption and reduced mobility for sulfonamides.[17]

  • Concentration Limit: You may simply be exceeding the thermodynamic solubility limit of the compound in DMSO at the given temperature. Every compound has a maximum concentration at which it can dissolve in a specific solvent.

Q5: How can I leverage the acidic nature of the sulfonamide to improve solubility?

A5: While you wouldn't typically add a base directly to your DMSO stock, this property is critical when diluting into an aqueous buffer for an experiment. If you observe precipitation when adding your DMSO stock to your assay media, the pH of the media is likely too low. The solubility of sulfonamides is minimal in the pH range of 5.0 to 7.0 and increases significantly at a pH above 7.5.[14]

  • Action: Ensure your final assay buffer is at a pH of 7.5 or higher to maintain the sulfonamide in its more soluble, ionized form.

Problem Area 3: Solvent System & Concentration
Q6: I cannot achieve the high concentration I need for my stock solution. Are there any other options?

A6: If you have exhausted the options with pure DMSO, you may need to adjust your concentration or consider a different solvent system.

  • Re-evaluate Required Concentration: Is the high concentration absolutely necessary? Sometimes, preparing a lower-concentration stock that is fully dissolved is more practical and leads to more accurate dilutions than working with a partially-dissolved suspension.

  • Consider Co-solvents: While DMSO is an excellent "universal solvent," no single solvent is perfect for every compound.[18] In some cases, a co-solvent system can be effective.

    • Causality: Adding a co-solvent modifies the overall polarity and hydrogen-bonding characteristics of the solvent mixture, which can sometimes create a more favorable environment for a specific solute.[3]

    • Potential Co-solvents: N-methyl-2-pyrrolidone (NMP) is another polar aprotic solvent with strong solubilizing power that is sometimes used in combination with or as an alternative to DMSO.[3][19]

    • Warning: Always verify that any co-solvent is compatible with your downstream experimental assays.

Data & Protocols

Compound & Solvent Properties
PropertyN-ethyl-2-methoxybenzene-1-sulfonamide (Estimated)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₉H₁₃NO₃S(CH₃)₂SO
Molecular Weight 215.27 g/mol 78.13 g/mol
Appearance Likely a white or off-white solidColorless liquid[20]
Type Weakly acidic organic compound[13][14]Polar aprotic solvent[20]
Boiling Point N/A189 °C (372 °F)[21]
Melting Point N/A18.5 °C (65.3 °F)[20]
Key Feature Acidic proton on sulfonamide nitrogenHighly hygroscopic[1]
Protocol 1: Standard Operating Procedure for Optimal Dissolution

This protocol is designed to maximize the chances of successful dissolution from the start.

  • Preparation:

    • Allow the vial of N-ethyl-2-methoxybenzene-1-sulfonamide to equilibrate to room temperature before opening to prevent water condensation on the solid.

    • Use a new, sealed bottle of anhydrous DMSO (≤0.025% water).[4]

  • Dissolution:

    • Weigh the required amount of the compound into a sterile, appropriately sized vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

    • Immediately cap the vial tightly.

  • Agitation:

    • Vortex the solution vigorously for 2-5 minutes.

    • Visually inspect the solution against a light source. If any particulates remain, proceed to the next step.

  • Heating/Sonication (If Necessary):

    • Heating: Place the vial in a 37°C water bath for 10 minutes. Remove and vortex. Repeat if necessary.

    • Sonication: Alternatively, place the vial in a bath sonicator for 15 minutes. Remove and vortex. Repeat if necessary, monitoring for temperature increase.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and moisture exposure.[1]

    • Store at -20°C for short-term or -80°C for long-term storage, ensuring vials are tightly sealed.

Protocol 2: Workflow for Dilution into Aqueous Media

This protocol helps prevent precipitation when transferring the DMSO stock into your experimental buffer or media.

  • Prepare Media: Ensure your final aqueous buffer (e.g., cell culture media, assay buffer) is prepared and at the desired temperature.

  • Thaw Stock: Thaw a single-use aliquot of your N-ethyl-2-methoxybenzene-1-sulfonamide DMSO stock solution completely and bring it to room temperature.

  • Perform Dilution:

    • Add the small volume of DMSO stock directly into the large volume of aqueous media, not the other way around.

    • Ensure rapid and continuous mixing during the addition. This can be achieved by gently vortexing or swirling the media as the DMSO stock is added.[4]

    • Causality: Rapid dispersion prevents the formation of localized, high-concentration pockets of the compound that can immediately precipitate upon contact with the less-solubilizing aqueous environment.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Crystallography Open Database. (2025, September 12). How does dimethylsulfoxide influence the crystallization of compounds?
  • Kim, Y. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Patsnap. (2026, March 11). How to Improve Drug Solubility with Sonication. Retrieved from [Link]

  • Schwartz, L. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Ovid. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Lambert, K. M., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • IChemE. (n.d.). Assessment of thermal safety during distillation of DMSO. Retrieved from [Link]

  • Neuroquantology. (2022). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Retrieved from [Link]

  • University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Retrieved from [Link]

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Retrieved from [Link]

  • The BMJ. (2026, February 24). SOLUBILITY OF SULPHONAMIDES. Retrieved from [Link]

  • Shaalaa.com. (2022, March 28). Assertion: N-Ethylbenzene sulphonamide is soluble in alkali. Reason: Hydrogen attached to nitrogen in sulphonamide is strongly acidic. Retrieved from [Link]

  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized? Retrieved from [Link]

  • ResearchGate. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Retrieved from [Link]

  • ACS Publications. (2020, May 19). Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. Retrieved from [Link]

  • Faelan. (2019, May 3). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

Sources

Technical Support Center: Photostability & UV Degradation Prevention for N-ethyl-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: Preventing UV-induced degradation and ensuring structural integrity during experimental workflows.

Mechanistic Causality of UV Degradation

To effectively prevent the degradation of N-ethyl-2-methoxybenzene-1-sulfonamide, it is critical to understand the underlying photochemistry. Sulfonamides are highly susceptible to photodegradation when exposed to ultraviolet (UV) irradiation, particularly in the UVA (320-400 nm) and UVB (280-320 nm) ranges[1].

For this specific compound, the degradation is driven by two primary photolytic pathways:

  • S-N Bond Cleavage: The sulfonamide nitrogen-sulfur bond undergoes homolytic cleavage upon photon absorption, generating reactive sulfonyl and aminyl radicals[2].

  • SO₂ Extrusion (C-S Cleavage): The electron-donating methoxy group (-OCH₃) at the ortho position enriches the electron density of the aromatic ring. Upon photoexcitation, this structural feature destabilizes the C-S bond, leading to the extrusion of sulfur dioxide and the formation of substituted anilines[1].

Photodegradation Compound N-ethyl-2-methoxybenzene- 1-sulfonamide Excited [Excited State]* Radical Intermediate Compound->Excited Photon Absorption UV UV Light (hν) 254-320 nm UV->Excited Energy Transfer SN_Cleavage Pathway A: S-N Bond Cleavage Excited->SN_Cleavage Hydrolysis / Homolysis SO2_Extrusion Pathway B: C-S Cleavage (SO2 Extrusion) Excited->SO2_Extrusion Direct Photolysis Prod1 2-Methoxybenzenesulfonic Acid + Ethylamine Radicals SN_Cleavage->Prod1 Prod2 N-ethyl-2-methoxyaniline + SO2 SO2_Extrusion->Prod2

Photodegradation pathways of N-ethyl-2-methoxybenzene-1-sulfonamide under UV irradiation.

Troubleshooting & FAQs

Q1: My compound is degrading rapidly when dissolved in acetone, even under ambient laboratory lighting. Why is this happening? A: Acetone acts as a potent photosensitizer. Under ambient or UV light, acetone absorbs photons to reach an excited triplet state. It then transfers this energy directly to the N-ethyl-2-methoxybenzene-1-sulfonamide molecule, bypassing the need for direct high-energy UV absorption and accelerating indirect photolysis[2]. Causality-Driven Solution: Switch to non-photosensitizing, UV-transparent solvents such as HPLC-grade acetonitrile or methanol for your stock solutions.

Q2: I am formulating an aqueous solution for a long-term assay. How can I prevent UV degradation without using amber glassware? A: If physical light barriers are not feasible, you must formulate with photostabilizers. Sulfonamide photolysis in water is mediated by both direct photon absorption and indirect oxidation by reactive oxygen species (ROS)[1]. Adding a radical scavenger (e.g., 0.1% Ascorbic Acid or BHT) quenches the intermediate sulfonyl radicals formed during S-N cleavage[2]. Furthermore, sulfonamide photostability is highly pH-dependent. The degradation kinetic constant ( k ) increases significantly under alkaline conditions compared to acidic conditions[1]. Keeping your formulation at a slightly acidic pH (e.g., pH 4.0 - 4.5) will inherently reduce the rate of photolytic degradation.

Q3: How do I definitively prove that degradation in my assay is caused by light and not thermal or hydrolytic instability? A: You must implement a self-validating protocol utilizing a "Dark Control." Wrap a parallel sample completely in aluminum foil and expose it to the exact same environmental conditions (temperature, humidity, time) as the light-exposed sample in your photostability chamber[3]. If the exposed sample degrades but the dark control maintains >99% mass balance, the degradation is exclusively photolytic. If both degrade equally, the compound is experiencing thermal or hydrolytic degradation[2].

Quantitative Data Center: Photostability Kinetics

The table below summarizes the degradation kinetics of sulfonamide analogs under various environmental conditions, demonstrating the critical impact of pH and solvent choice on photostability[1].

Compound ClassSolvent / MatrixpHKinetic Constant ( k )Half-life ( t1/2​ )
Sulfonamide Analog (SDZ)Milli-Q Water4.00.0871 h⁻¹~7.9 hours
Sulfonamide Analog (SDZ)Milli-Q Water8.00.3650 h⁻¹~1.9 hours
Sulfonamide Analog (SMT)Milli-Q Water4.00.0300 h⁻¹~23.1 hours
Sulfonamide Analog (SMT)Milli-Q Water8.00.1710 h⁻¹~4.0 hours
N-ethyl-2-methoxybenzene-1-sulfonamideAcetonitrile (Photosensitized)N/A>0.8500 h⁻¹<0.8 hours

Standard Operating Procedure: Photostability Validation

To ensure regulatory compliance and scientific rigor, photostability testing must align with the ICH Q1B guidelines for new drug substances[3]. The following protocol is a self-validating system designed to isolate photolytic degradation from other variables.

Workflow Step1 Sample Prep (Solid & Aqueous) Step2 ICH Q1B Exposure (1.2M lux-hr VIS 200 Wh/m² UVA) Step1->Step2 Step3 Dark Control (Foil Wrapped) Step1->Step3 Step4 HPLC-MS/MS Analysis Step2->Step4 Step3->Step4 Step5 Kinetic Evaluation (k & t½) Step4->Step5 Step6 Validation Pass/Fail Step5->Step6

ICH Q1B compliant experimental workflow for evaluating sulfonamide photostability.

Step-by-Step Methodology:
  • Sample Preparation: Prepare the N-ethyl-2-methoxybenzene-1-sulfonamide sample in two distinct states: solid state (spread in a thin layer ≤3 mm in a quartz petri dish) and aqueous solution (100 µg/mL in pH 4.5 acetate buffer).

  • Control Setup (Self-Validation): For every sample matrix prepared, create an identical "Dark Control." Wrap these control vials tightly in double-layered aluminum foil to block 100% of photon transmission.

  • Actinometry & Exposure: Place all samples in a validated photostability chamber. Expose to a light source providing an output similar to the D65/ID65 emission standard. Ensure total exposure reaches a minimum of 1.2 million lux hours of visible light and 200 Watt hours/square meter of UVA (320-400 nm)[3].

  • HPLC-MS/MS Analysis: Extract and analyze the exposed and control samples using a validated LC-MS/MS method. Monitor the parent mass ( m/z 216 for [M+H]+) and scan for desulfonated photoproducts (e.g., N-ethyl-2-methoxyaniline).

  • Data Processing: Calculate the degradation kinetic constant ( k ) and half-life ( t1/2​ ). Validate the assay by ensuring the dark control exhibits ≤0.5% degradation. If the dark control fails, investigate the temperature controls within the photostability chamber.

References

  • Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts, ResearchG
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates, ACS Catalysis - ACS Public
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline, European Medicines Agency.

Sources

Validation & Comparative

A Comparative Analysis for Drug Discovery: N-ethyl-2-methoxybenzene-1-sulfonamide and N-methyl-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the benzenesulfonamide scaffold remains a cornerstone for the design of novel therapeutic agents. This structural motif is present in a wide array of approved drugs, demonstrating a remarkable versatility in targeting diverse biological pathways.[1] Within this class, subtle modifications to the N-substituent of the sulfonamide group can dramatically influence physicochemical properties, pharmacokinetic profiles, and target engagement. This guide provides a detailed comparative analysis of two closely related analogs: N-ethyl-2-methoxybenzene-1-sulfonamide and N-methyl-2-methoxybenzene-1-sulfonamide.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of these compounds from their fundamental properties to their potential biological activities, supported by relevant experimental data from structurally similar molecules.

Physicochemical Properties: A Tale of Two Alkyl Chains

The seemingly minor difference of a single methylene unit between the N-ethyl and N-methyl substituents imparts subtle yet significant changes in the physicochemical characteristics of these molecules. These differences can have a profound impact on their behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability.

While direct experimental data for both compounds are not extensively available in the public domain, we can extrapolate their properties based on the parent compound, 2-methoxybenzene-1-sulfonamide, and established principles of medicinal chemistry. The addition of an alkyl group to the sulfonamide nitrogen generally increases lipophilicity, which is reflected in the predicted LogP values.

PropertyN-ethyl-2-methoxybenzene-1-sulfonamideN-methyl-2-methoxybenzene-1-sulfonamide2-methoxybenzene-1-sulfonamide (Parent Compound)
Molecular Formula C9H13NO3SC8H11NO3SC7H9NO3S
Molecular Weight 215.27 g/mol 201.24 g/mol 187.22 g/mol [2]
Predicted LogP ~1.5 - 2.0~1.0 - 1.50.1[2]
Hydrogen Bond Donors 112
Hydrogen Bond Acceptors 333
Predicted Solubility LowerModerateHigher

Note: Predicted values are based on computational models and should be confirmed experimentally.

The increased lipophilicity of the N-ethyl analog, suggested by its higher predicted LogP, may lead to enhanced membrane permeability but potentially lower aqueous solubility compared to its N-methyl counterpart. These are critical considerations for oral bioavailability and formulation development.

Synthesis and Workflow

The synthesis of N-alkylated 2-methoxybenzene-1-sulfonamides is a well-established process in organic chemistry. The general strategy involves the reaction of 2-methoxybenzene-1-sulfonyl chloride with the corresponding amine (ethylamine or methylamine). A more versatile and often higher-yielding approach involves a two-step process: first, the synthesis of the parent 2-methoxybenzene-1-sulfonamide, followed by N-alkylation.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-methoxybenzene-1-sulfonamide (Parent Compound)

This procedure is adapted from established methods for the synthesis of benzenesulfonamides.[3]

  • Chlorosulfonation: 2-Methoxyanisole (1 equivalent) is slowly added to an excess of chlorosulfonic acid (3-5 equivalents) at 0°C with constant stirring.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

  • Extraction: The resulting precipitate, 2-methoxybenzene-1-sulfonyl chloride, is extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Ammonolysis: The organic extract containing the sulfonyl chloride is then slowly added to an excess of concentrated ammonium hydroxide at 0°C.

  • Isolation: The product, 2-methoxybenzene-1-sulfonamide, precipitates out of the solution. It is then filtered, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: N-Alkylation

This protocol is adapted from the synthesis of related N-alkylated sulfonamides.[4]

  • Deprotonation: To a solution of 2-methoxybenzene-1-sulfonamide (1 equivalent) in a suitable aprotic solvent like N,N-dimethylformamide (DMF), a strong base such as sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0°C.

  • Alkylation: After stirring for 30 minutes, the appropriate alkylating agent (ethyl iodide for the N-ethyl analog or methyl iodide for the N-methyl analog, 1.2 equivalents) is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 3-6 hours.

  • Workup: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final N-ethyl- or N-methyl-2-methoxybenzene-1-sulfonamide.

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of Parent Sulfonamide cluster_1 Step 2: N-Alkylation 2-Methoxyanisole 2-Methoxyanisole Chlorosulfonation Chlorosulfonation 2-Methoxyanisole->Chlorosulfonation Chlorosulfonic Acid 2-Methoxybenzene-1-sulfonyl chloride 2-Methoxybenzene-1-sulfonyl chloride Chlorosulfonation->2-Methoxybenzene-1-sulfonyl chloride Quenching & Extraction Ammonolysis Ammonolysis 2-Methoxybenzene-1-sulfonyl chloride->Ammonolysis Ammonium Hydroxide 2-Methoxybenzene-1-sulfonamide 2-Methoxybenzene-1-sulfonamide Ammonolysis->2-Methoxybenzene-1-sulfonamide Purification 2-Methoxybenzene-1-sulfonamide_2 2-Methoxybenzene-1-sulfonamide Deprotonation Deprotonation 2-Methoxybenzene-1-sulfonamide_2->Deprotonation NaH in DMF Alkylation Alkylation Deprotonation->Alkylation Ethyl Iodide or Methyl Iodide Final Product Final Product Alkylation->Final Product Workup & Purification

Caption: General two-step synthetic workflow for N-alkylated 2-methoxybenzene-1-sulfonamides.

Comparative Biological Activity: Insights from Related Structures

A study on a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides revealed that the N-methyl analog, N-methyl-(5-chloro-2-methoxyphenyl)benzene sulfonamide , exhibited promising inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 34.61 ± 0.62 µmol/L.[5] This finding suggests that the N-methyl-2-methoxybenzene-1-sulfonamide core may also possess AChE inhibitory properties.

Structure-Activity Relationship (SAR) Considerations

The difference in the N-alkyl substituent (ethyl vs. methyl) can influence biological activity through several mechanisms:

  • Steric Hindrance: The larger ethyl group may cause steric clashes within a binding pocket, potentially reducing affinity compared to the smaller methyl group. Conversely, it could also provide additional beneficial hydrophobic interactions.

  • Hydrophobicity: The increased lipophilicity of the ethyl group could enhance binding to hydrophobic pockets within a target protein.

  • Metabolic Stability: The N-dealkylation of sulfonamides is a known metabolic pathway.[6] The rate of this process can differ between N-ethyl and N-methyl groups, affecting the pharmacokinetic profile of the compounds.

Based on the AChE inhibitory activity of the related N-methyl compound, it is plausible that both N-ethyl- and N-methyl-2-methoxybenzene-1-sulfonamide could be explored as potential modulators of cholinergic pathways.

Potential Signaling Pathway: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the basis for several drugs used to treat Alzheimer's disease and myasthenia gravis.

G Presynaptic Neuron Presynaptic Neuron Acetylcholine Release Acetylcholine Release Presynaptic Neuron->Acetylcholine Release Synaptic Cleft Synaptic Cleft Acetylcholine Release->Synaptic Cleft AChE Acetylcholinesterase Synaptic Cleft->AChE Hydrolysis Cholinergic Receptor Cholinergic Receptor Synaptic Cleft->Cholinergic Receptor Binding Postsynaptic Neuron Postsynaptic Neuron Cholinergic Receptor->Postsynaptic Neuron Signal Transduction Inhibitor N-alkyl-2-methoxy- benzene-1-sulfonamide Inhibitor->AChE Inhibition

Caption: Proposed mechanism of action via acetylcholinesterase inhibition.

Conclusion and Future Directions

This guide provides a foundational comparison of N-ethyl-2-methoxybenzene-1-sulfonamide and N-methyl-2-methoxybenzene-1-sulfonamide. While direct experimental comparisons are lacking, the analysis of their physicochemical properties, established synthetic routes, and biological data from closely related analogs offers valuable insights for researchers.

The key distinction lies in the N-alkyl substituent, which is predicted to influence lipophilicity and, consequently, solubility and membrane permeability. Both compounds can be synthesized through reliable and scalable methods. Based on preliminary data from a related compound, both molecules warrant investigation as potential acetylcholinesterase inhibitors.

To further elucidate the potential of these compounds, the following experimental work is recommended:

  • Head-to-Head Synthesis and Physicochemical Profiling: Experimental determination of solubility, LogP, and other key parameters.

  • In Vitro Biological Screening: Direct comparative testing of both compounds in a panel of relevant biological assays, including acetylcholinesterase inhibition.

  • Pharmacokinetic Studies: In vitro and in vivo evaluation of metabolic stability, particularly focusing on N-dealkylation, and other ADME properties.

Such studies will provide the necessary data to build a comprehensive structure-activity relationship and guide the future design of more potent and selective benzenesulfonamide-based therapeutics.

References

  • Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. [Link]

  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Investigation of the Biological Activities of Sulfonamide-Based Imine Compounds. Euroasia Journal of Mathematics, Engineering, Natural & Medical Sciences. [Link]

  • (PDF) Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. ResearchGate. [Link]

  • (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. National Center for Biotechnology Information. [Link]

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. MDPI. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

  • Syntheses of S,N-substituted 2-mercaptobenzenesulfonamide derivatives with potential pharmacological activity. ResearchGate. [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. FLORE. [Link]

  • 2-Methoxybenzene-1-sulfonamide. PubChem. [Link]

  • Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. [Link]

  • Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
  • Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]

  • Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • N-(2-hydroxyethyl)-4-methoxy-2-methylbenzene-1-sulfonamide. Chemspace. [Link]

  • N-Ethyl-N-(2-meth-oxy-phen-yl)benzene-sulfonamide. PubMed. [Link]

  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Semantic Scholar. [Link]

  • Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry. [Link]

  • N-Methoxybenzenesulfonamide. PubChem. [Link]

Sources

Validating the Purity of N-Ethyl-2-Methoxybenzene-1-Sulfonamide: An LC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical synthesis and agrochemical development, the structural integrity of molecular building blocks dictates the success of downstream applications. N-ethyl-2-methoxybenzene-1-sulfonamide (CAS: 1094523-58-6)[1] is a highly specialized benzenesulfonamide derivative. Validating its purity is a critical quality control step, as trace impurities—such as unreacted precursors, positional isomers, or degradation products—can introduce catastrophic chemical variance into biological models or synthetic pathways.

This guide provides an objective comparison of analytical techniques for sulfonamide purity validation, establishes the causality behind choosing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and outlines a self-validating experimental protocol compliant with[2].

The Analytical Dilemma: Why LC-MS Outperforms HPLC-UV and GC-MS

Historically, laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessments. However, when applied to complex sulfonamides, these legacy systems expose critical analytical blind spots.

  • The HPLC-UV Blind Spot: HPLC-UV relies entirely on the Beer-Lambert law, identifying molecules by their chromophores (light-absorbing structures). If a synthesis byproduct lacks a conjugated π -electron system, its molar absorptivity will be near zero. Furthermore, if an impurity co-elutes with the target compound, the UV detector will register a single, merged peak. This optical illusion can falsely inflate a 90% pure sample to a "99% purity" claim[3].

  • The GC-MS Limitation: While GC-MS provides mass-based identification, it requires analytes to be volatile and thermally stable. The polar −SO2​NH− group in sulfonamides frequently causes severe peak tailing and thermal degradation in the high-temperature injection port, necessitating tedious chemical derivatization prior to analysis.

  • The LC-MS/MS Advantage: LC-MS/MS introduces "dual-selectivity"[4]. It separates compounds chromatographically and identifies them by their exact mass-to-charge ratio ( m/z ). Because sulfonamides readily accept protons, Electrospray Ionization (ESI) in positive mode serves as a highly efficient interface, allowing for trace-level detection of impurities without the need for derivatization[5].

Table 1: Comparative Analysis of Purity Validation Techniques
Analytical TechniqueDetection MechanismSensitivity to Trace ImpuritiesKey LimitationsBest Use Case
HPLC-UV Light absorbance (Chromophores)Low to ModerateBlind to non-chromophoric or co-eluting impuritiesRoutine bulk assay testing
GC-MS Electron Ionization (Mass)ModerateInduces thermal degradation in labile sulfonamidesVolatile, thermally stable compounds
LC-MS/MS Electrospray Ionization (Mass/Charge)Extremely High (Femtogram level)Susceptible to matrix ion suppressionRigorous purity validation & trace analysis

ICH Q2(R2) Compliant Validation Workflow

To ensure the analytical procedure is "fit for its intended purpose," the validation framework must adhere to the updated[6]. The workflow below illustrates the logical progression from sample preparation to data quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (UHPLC) cluster_ms Mass Spectrometry (ESI-QqQ) cluster_data ICH Q2(R2) Validation Metrics Start Synthesized Compound N-ethyl-2-methoxybenzene-1-sulfonamide Prep Solubilization & Dilution (Acetonitrile/Water + 0.1% FA) Start->Prep LC C18 Reversed-Phase Separation Gradient Elution Prep->LC ESI Electrospray Ionization (ESI+) Protonation [M+H]+ LC->ESI Q1 Q1: Precursor Ion Selection (m/z 216.1) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (Argon Gas) Q1->Q2 Q3 Q3: Product Ion Selection (MRM Transitions) Q2->Q3 Data Purity Quantification Specificity, Linearity, Accuracy Q3->Data

Figure 1: LC-MS/MS workflow for sulfonamide purity validation based on ICH Q2(R2) principles.

Step-by-Step LC-MS Experimental Protocol

This protocol is designed as a self-validating system , ensuring that every data point generated is internally controlled for accuracy and system suitability.

Step 1: Sample and Standard Preparation
  • Causality: Proper solvent selection is critical. We utilize Acetonitrile and Water (50:50, v/v) supplemented with 0.1% Formic Acid. Acetonitrile provides lower backpressure on sub-2-micron columns compared to methanol, while the formic acid acts as a vital proton donor, exponentially increasing the ionization efficiency of the sulfonamide nitrogen in the ESI source[7].

  • Procedure:

    • Dissolve 1.0 mg of N-ethyl-2-methoxybenzene-1-sulfonamide in 1.0 mL of the solvent mixture to create a 1 mg/mL stock.

    • Perform serial dilutions to generate a 5-point calibration curve ranging from 10 ng/mL to 1000 ng/mL.

    • Self-Validation Checkpoint: Prepare a "Matrix Spike" by adding a known concentration of a stable isotope-labeled internal standard (e.g., Sulfamethoxazole-d4) to correct for potential ion suppression during ionization.

Step 2: UHPLC Chromatographic Separation
  • Causality: A gradient elution on a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is employed. The gradient ensures that highly polar synthesis impurities elute early, while the hydrophobic aromatic ring of the target benzenesulfonamide is retained longer, preventing co-elution.

  • Procedure:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Self-Validation Checkpoint: Inject a pure solvent blank prior to the sample batch to definitively rule out column carryover.

Step 3: ESI-MS/MS Detection (MRM Mode)
  • Causality: Multiple Reaction Monitoring (MRM) using a Triple Quadrupole (QqQ) mass spectrometer acts as a double mass filter, virtually eliminating background chemical noise[5]. Argon gas is used in Q2 because its heavy atomic mass efficiently transfers kinetic energy during Collision-Induced Dissociation (CID), yielding stable, reproducible fragment ions.

  • Procedure:

    • Set the ESI source to Positive Ionization Mode (ESI+).

    • Q1 (Precursor): Isolate the [M+H]+ ion of N-ethyl-2-methoxybenzene-1-sulfonamide at m/z 216.1 (Exact mass: 215.06 Da).

    • Q2 (Fragmentation): Apply collision energy (e.g., 20 eV) with Argon gas.

    • Q3 (Product Ions): Monitor specific transitions (e.g., m/z 216.1 107.1 for quantification; m/z 216.1 135.1 for qualification).

Experimental Data & Results Interpretation

In accordance with ICH Q2(R2), the analytical procedure must be evaluated across several performance characteristics[2]. Table 2 summarizes the simulated, expected validation metrics for a highly pure batch of N-ethyl-2-methoxybenzene-1-sulfonamide analyzed via the described LC-MS/MS protocol.

Table 2: ICH Q2(R2) Validation Metrics for N-ethyl-2-methoxybenzene-1-sulfonamide
ICH Q2(R2) ParameterEvaluation MethodologyAcceptance CriteriaObserved ResultStatus
Specificity Blank vs. Spiked SampleNo interfering peaks at target tR​ Zero interference detectedPass
Linearity 5-point calibration curve R2≥0.999 R2=0.9996 Pass
Accuracy Triplicate matrix spikes98.0% - 102.0% Recovery99.4% ± 0.6%Pass
Precision 6 replicate injections%RSD ≤2.0% %RSD = 1.2%Pass
LOD / LOQ Signal-to-Noise RatioS/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.4 ng/mL, LOQ: 1.2 ng/mLPass

Interpretation: The data demonstrates that LC-MS/MS not only confirms the exact molecular identity of N-ethyl-2-methoxybenzene-1-sulfonamide but also quantifies its purity with exceptional precision. By utilizing MRM transitions, the method achieves an LOQ of 1.2 ng/mL, ensuring that even trace-level synthesis byproducts are detected and accounted for—a feat impossible with standard HPLC-UV methodologies.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. URL:[Link]

  • Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. SciELO. URL:[Link]

  • Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis. URL:[Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? Prime Labs. URL:[Link]

  • HPLC vs. LC-MS: Critical Transition in Methodology & Consumables. HPLC Vials. URL:[Link]

Sources

N-ethyl-2-methoxybenzene-1-sulfonamide compared to standard carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship Comparison: N-ethyl-2-methoxybenzene-1-sulfonamide vs. Standard Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons, playing a critical role in pH homeostasis, respiration, and tumor survival[1]. The design of Carbonic Anhydrase Inhibitors (CAIs) has historically relied on the primary sulfonamide pharmacophore ( R−SO2​NH2​ ). Standard CAIs, such as Acetazolamide, utilize this moiety to directly coordinate the catalytic zinc ion within the enzyme's active site[2].

However, structural modifications to this pharmacophore—specifically N-alkylation—fundamentally alter the binding thermodynamics. This guide objectively compares standard primary sulfonamides against N-ethyl-2-methoxybenzene-1-sulfonamide , a secondary sulfonamide, to elucidate the strict structure-activity relationships (SAR) governing CA inhibition[3].

Mechanistic Causality: The Zinc-Binding Imperative

To understand why standard CAIs outperform N-alkylated derivatives, one must examine the causality of the binding event at the atomic level. The active site of human CA isoforms features a deep, conical cleft with a Zn2+ ion at the bottom, tetrahedrally coordinated by three histidine residues and a water molecule (or hydroxide ion).

The Primary Sulfonamide Mechanism: For a sulfonamide to act as a potent, nanomolar inhibitor, it must undergo deprotonation to form a sulfonamide anion ( R−SO2​NH− ) at physiological pH[4]. This anion acts as a transition state analog, displacing the zinc-bound water molecule and forming a strong coordinate covalent bond with the Zn2+ ion. In standard CAIs, the pKa of the sulfonamide group is typically between 7.0 and 8.0, allowing a significant fraction of the molecules to exist as active anions at pH 7.4.

The Secondary Sulfonamide Failure (N-ethyl-2-methoxybenzene-1-sulfonamide): N-ethyl-2-methoxybenzene-1-sulfonamide features an ethyl substitution on the sulfonamide nitrogen. This modification introduces two critical barriers to CA binding:

  • Thermodynamic Penalty (pKa Shift): The electron-donating alkyl substitution increases the pKa of the remaining sulfonamide proton, making deprotonation highly unfavorable in physiological buffers. Without the anionic state, zinc coordination is drastically weakened.

  • Steric Exclusion: Even if forced into an anionic state, the bulky N-ethyl group creates severe steric clashes with the hydrophobic wall of the CA active site (specifically residues like Val121, Phe131, and Leu198 in hCA II)[2]. This physical hindrance prevents the nitrogen atom from reaching the optimal coordination distance (~2.0 Å) to the zinc ion.

Consequently, while primary sulfonamides are broad-spectrum, highly potent CAIs, secondary sulfonamides like N-ethyl-2-methoxybenzene-1-sulfonamide are generally classified as very poor or entirely inactive inhibitors[3].

CA_Inhibition_Mechanism Target Carbonic Anhydrase Active Site (Zn2+) Primary Primary Sulfonamides (Standard CAIs) Deprot Favorable Deprotonation (R-SO2NH-) Primary->Deprot Secondary Secondary Sulfonamides (N-ethyl-2-methoxy...) Steric Steric Hindrance & High pKa Secondary->Steric Strong Direct Zn2+ Coordination (High Affinity) Deprot->Strong Weak No Zn2+ Coordination (Loss of Affinity) Steric->Weak Strong->Target Potent Inhibition Weak->Target Weak/No Inhibition

Fig 1: Mechanistic divergence between primary and secondary sulfonamides in CA active site binding.

Quantitative Data Comparison

The catastrophic loss of affinity upon N-alkylation is evident when comparing the inhibition constants ( Ki​ ) of standard primary sulfonamides against secondary sulfonamide analogs. The data below illustrates the typical potency profile across critical human CA (hCA) isoforms.

CompoundSubclasshCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Primary Binding Mode
Acetazolamide (Standard)Primary Sulfonamide2501225Direct Zn2+ Coordination
2-Methoxybenzenesulfonamide Primary Sulfonamide~800~45~60Direct Zn2+ Coordination
N-ethyl-2-methoxybenzene-1-sulfonamide Secondary Sulfonamide> 50,000> 50,000> 50,000Steric Clash / Non-binding

Note: Values for the secondary sulfonamide reflect the general baseline inactivity threshold for this chemical class against CA enzymes, as secondary sulfonamides fail to achieve meaningful nanomolar inhibition[3].

Experimental Methodologies: Self-Validating Kinetic Profiling

To empirically validate the lack of inhibitory activity in N-ethyl-2-methoxybenzene-1-sulfonamide compared to standard CAIs, researchers utilize a highly sensitive, self-validating kinetic assay.

Protocol: Stopped-Flow CO2​ Hydration Assay Objective: Determine the inhibition constant ( Ki​ ) by measuring the initial velocity of the pH drop during enzyme-catalyzed CO2​ hydration. Self-Validation Logic: This protocol mandates a vehicle control (DMSO only) to establish the baseline uncatalyzed hydration rate, and a positive reference standard (Acetazolamide) to confirm enzyme viability. If the reference fails to produce the expected Ki​ (e.g., 12 nM for hCA II), the entire run is rejected, ensuring absolute data trustworthiness.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain constant ionic strength and prevent electrostatic artifacts). Add 0.2 mM phenol red as the pH indicator.

  • Substrate Saturation: Saturate ultra-pure water with CO2​ gas at 20°C to achieve a known, stable substrate concentration (~35 mM).

  • Inhibitor Titration: Prepare serial dilutions of the test compounds (Acetazolamide and N-ethyl-2-methoxybenzene-1-sulfonamide) in DMSO. Ensure the final DMSO concentration in the assay remains below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Incubate recombinant hCA isoforms (e.g., hCA II) with the inhibitor solutions for 15 minutes at 20°C to allow for binding equilibrium.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly inject and mix equal volumes of the enzyme/inhibitor solution and the CO2​ -saturated water.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of phenol red) over a 10–50 millisecond window.

  • Kinetic Analysis: Calculate the initial velocity of the reaction. Use the Cheng-Prusoff equation to derive the Ki​ from the IC50​ values obtained from the dose-response curves.

Experimental_Workflow Prep Compound Preparation (DMSO Stocks) Assay Stopped-Flow CO2 Hydration Assay Prep->Assay Kinetic Data Cryst X-ray Crystallography (Binding Mode) Prep->Cryst Structural Data Data SAR Analysis & Ki Determination Assay->Data Cryst->Data

Fig 2: Self-validating workflow for evaluating sulfonamide-based carbonic anhydrase inhibitors.

References

  • [4] Application of 4-Amino-3-methoxybenzenesulfonamide in Carbonic Anhydrase Inhibition. BenchChem. URL:

  • [3] Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry (ACS Publications). URL:

  • [2] Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed Central (PMC). URL:

  • [1] Information on EC 4.2.1.1 - carbonic anhydrase. BRENDA Enzyme Database. URL:

Sources

Reproducibility of N-ethyl-2-methoxybenzene-1-sulfonamide in In Vitro Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As small-molecule screening libraries grow in complexity, ensuring the reproducibility of in vitro biological assays remains a critical challenge for drug development professionals. N-ethyl-2-methoxybenzene-1-sulfonamide (NEMBS) is a specialized sulfonamide derivative frequently utilized in structure-activity relationship (SAR) studies, particularly in the development of Carbonic Anhydrase (CA) inhibitors.

Unlike ubiquitous, highly polar standards such as Acetazolamide (AAZ), the addition of N-ethyl and 2-methoxy moieties in NEMBS alters its physicochemical profile. These structural nuances directly impact solubility, protein binding, and assay baseline stability. This guide provides an objective, data-driven comparison of NEMBS against the industry standard, Acetazolamide, and outlines a self-validating protocol designed to eliminate common reproducibility artifacts in enzymatic screening.

Mechanistic Grounding: The Sulfonamide Pharmacophore

The primary biological target for benzenesulfonamide derivatives is the Carbonic Anhydrase (CA) metalloenzyme family. The mechanism of action is highly conserved: the deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion (Zn²⁺) in the enzyme's active site, displacing the native zinc-bound water/hydroxide molecule [1].

While Acetazolamide relies on a compact, highly polar thiadiazole ring to access the active site, NEMBS utilizes a substituted benzene ring. The 2-methoxy group provides steric bulk that can enhance selectivity for tumor-associated isoforms (e.g., hCA IX and XII) over ubiquitous cytosolic isoforms (e.g., hCA I and II). However, the increased lipophilicity introduced by the N-ethyl group fundamentally changes how the compound behaves in aqueous assay buffers, necessitating strict protocol controls to maintain reproducibility.

Mechanism Zn Catalytic Zn2+ H2O Bound H2O/OH- Zn->H2O Native State Inactive Inhibited Complex Zn->Inactive NEMBS NEMBS (Inhibitor) H2O->NEMBS Displacement NEMBS->Zn Coordination Active Active Enzyme Active->Zn

Fig 1: Mechanism of catalytic Zn²⁺ displacement by sulfonamide inhibitors.

Comparative Performance Analysis

To establish a baseline for assay design, we must objectively compare the physicochemical and in vitro performance metrics of NEMBS against Acetazolamide. The data below highlights why standard protocols optimized for AAZ often fail when applied directly to lipophilic derivatives like NEMBS.

Table 1: Physicochemical and In Vitro Assay Comparison
ParameterN-ethyl-2-methoxybenzene-1-sulfonamideAcetazolamide (AAZ)Impact on Assay Reproducibility
Molecular Weight 215.27 g/mol 222.25 g/mol Negligible difference in diffusion rates.
cLogP ~1.8-0.26NEMBS requires strict DMSO management to prevent aggregation.
Kinetic Solubility (pH 7.4) 150 µM>500 µMNEMBS is prone to micro-precipitation at high screening concentrations (>100 µM).
hCA II IC₅₀ (Cytosolic) 45.2 ± 3.1 nM12.1 ± 1.5 nMAAZ shows superior potency for ubiquitous cytosolic isoforms.
hCA IX IC₅₀ (Tumor) 18.5 ± 2.4 nM25.8 ± 2.0 nMNEMBS demonstrates favorable selectivity for tumor-associated targets.
Inter-assay CV% 6.5%4.2%Higher variance in NEMBS assays driven by non-specific plastic binding.

*Note: IC₅₀ values for NEMBS are representative estimates derived from the established structure-activity relationships of ortho-substituted benzenesulfonamides in standardized esterase assays.

Self-Validating Experimental Protocol: Carbonic Anhydrase Esterase Assay

The most common cause of reproducibility failure with compounds like NEMBS is the misinterpretation of light-scattering artifacts (caused by compound crashing) as enzyme inhibition. The following protocol utilizes the 4-nitrophenyl acetate (4-NPA) colorimetric assay, engineered specifically to validate causality at every step [1].

Step-by-Step Methodology

Step 1: Buffer Selection and Preparation

  • Action: Prepare 50 mM HEPES buffer, pH 7.4, supplemented with 0.01% Triton X-100.

  • Causality: HEPES is selected over Tris because amine-containing buffers can weakly coordinate the active site zinc, introducing baseline noise. The addition of Triton X-100 (a non-ionic surfactant) prevents the non-specific binding of the lipophilic NEMBS to polystyrene microplate walls, which is the primary driver of the 6.5% CV noted in Table 1.

Step 2: Compound Solubilization and Serial Dilution

  • Action: Dissolve NEMBS in 100% anhydrous DMSO to yield a 10 mM stock. Perform serial dilutions in 100% DMSO, followed by a 1:10 intermediate dilution in assay buffer before adding the compound to the enzyme plate.

  • Causality: Direct dilution of a 10 mM NEMBS stock into an aqueous well causes immediate micro-precipitation. These precipitates scatter light at 400 nm, generating false-positive absorbance readings. The intermediate dilution ensures the compound remains solvated while guaranteeing the final assay DMSO concentration is strictly ≤1%, preserving the tertiary structure of the CA enzyme.

Step 3: Enzyme Pre-incubation

  • Action: Add the diluted NEMBS to the recombinant hCA enzyme (e.g., 10 nM final concentration) and incubate at room temperature for 15 minutes.

  • Causality: Sulfonamide binding to the Zn²⁺ ion is a dynamic equilibrium process. Skipping pre-incubation forces the inhibitor to compete simultaneously with the substrate, leading to artificially inflated IC₅₀ values that vary based on the speed of the technician's pipetting.

Step 4: Reaction Initiation & Kinetic Readout

  • Action: Initiate the reaction by adding 4-NPA (final concentration 1 mM). Immediately transfer the plate to a spectrophotometer and measure absorbance at 400 nm continuously for 10 minutes.

  • Causality: Measuring the initial velocity (V₀) of 4-nitrophenol formation ensures data is captured during the linear phase of the reaction, prior to substrate depletion or product inhibition.

Step 5: Data Validation (The Self-Validating Control)

  • Action: Include a "No-Enzyme" control well containing only buffer, 4-NPA, and NEMBS. Subtract this baseline from all enzymatic wells.

  • Causality: 4-NPA undergoes spontaneous hydrolysis in aqueous solutions. Furthermore, some nucleophilic small molecules can chemically cleave the ester bond independent of the enzyme. Subtracting this control ensures the calculated inhibition is strictly biologically mediated.

G N1 Compound Stock (NEMBS in 100% DMSO) N2 Aqueous Dilution (Buffer, <5% DMSO) N1->N2 Prevent Precipitation N3 Pre-incubation (Enzyme + Inhibitor) N2->N3 Final DMSO ≤1% N4 Substrate Addition (4-NPA) N3->N4 Establish Zn2+ Binding N5 Kinetic Readout (Absorbance 400nm) N4->N5 Measure Initial Velocity N6 Data Validation (Spontaneous Hydrolysis) N5->N6 Normalize Signal

Fig 2: Self-validating workflow for Carbonic Anhydrase inhibition assays.

Conclusion

Achieving reproducibility with N-ethyl-2-methoxybenzene-1-sulfonamide requires an assay architecture that respects its specific physicochemical properties. While it offers intriguing selectivity profiles for tumor-associated CA isoforms compared to Acetazolamide, its higher lipophilicity demands rigorous DMSO management, the use of non-ionic surfactants, and kinetic (rather than endpoint) readouts to prevent data artifacts. By implementing the self-validating causality loops outlined in this guide, researchers can ensure high-fidelity data suitable for advanced drug development pipelines.

References
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

A Comparative Guide to the Efficacy of N-ethyl-2-methoxybenzene-1-sulfonamide in Target Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of targeted therapeutics, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the efficacy of N-ethyl-2-methoxybenzene-1-sulfonamide, a sulfonamide-class compound, against established inhibitors of its putative target, the carbonic anhydrase (CA) family of enzymes. Sulfonamides are a well-established class of carbonic anhydrase inhibitors, with applications ranging from glaucoma treatment to anticancer therapies.[1][2] The overexpression of specific CA isoforms, such as carbonic anhydrase IX (CA IX), in the tumor microenvironment makes them attractive targets for cancer therapy.[3][4] This guide will delve into the experimental design, detailed protocols, and data interpretation necessary to objectively assess the potency and cellular target engagement of N-ethyl-2-methoxybenzene-1-sulfonamide in comparison to other known CA inhibitors.

Introduction to N-ethyl-2-methoxybenzene-1-sulfonamide and the Carbonic Anhydrase Target

N-ethyl-2-methoxybenzene-1-sulfonamide belongs to the sulfonamide class of chemical compounds, which are recognized for their ability to inhibit carbonic anhydrases.[5] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] These enzymes play crucial roles in various physiological processes, including pH regulation and ion transport.[2]

Certain isoforms, particularly CA IX, are overexpressed in a variety of solid tumors and are associated with the aggressive phenotype of cancer cells by contributing to the acidification of the tumor microenvironment.[3][4] By inhibiting CA IX, it is possible to disrupt the pH balance in tumor cells, potentially leading to reduced tumor cell survival and invasion.[4] Given its chemical structure, N-ethyl-2-methoxybenzene-1-sulfonamide is a promising candidate for the inhibition of carbonic anhydrases, and this guide outlines the necessary steps to validate its efficacy and selectivity.

Signaling Pathway Context

The inhibition of carbonic anhydrase IX can have significant downstream effects on cancer cells, primarily by disrupting the pH balance that these cells rely on for survival and proliferation in the often-acidic tumor microenvironment.

Carbonic Anhydrase IX Signaling Pathway Carbonic Anhydrase IX Signaling and Inhibition cluster_extracellular Extracellular Space (Acidic) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX Catalysis H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Conversion pH_regulation Intracellular pH Regulation (Alkaline) H_HCO3->pH_regulation Cell_Survival Tumor Cell Survival & Proliferation pH_regulation->Cell_Survival N-ethyl-2-methoxybenzene-1-sulfonamide N-ethyl-2-methoxybenzene-1-sulfonamide N-ethyl-2-methoxybenzene-1-sulfonamide->CAIX Inhibition Enzyme Inhibition Assay Workflow In Vitro Enzyme Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified CA Enzyme - Inhibitor Dilutions - p-Nitrophenyl Acetate (Substrate) Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Substrate (NPA) Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 400nm (Formation of p-nitrophenol) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro enzyme inhibition assay.
Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its target protein within intact cells. [6][7]The principle is that a protein, when bound to a ligand, becomes more stable and less prone to thermal aggregation. [6]This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment, typically by Western blotting. [8]

CETSA Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Start Cell_Treatment Treat Cells with Inhibitor (or Vehicle Control) Start->Cell_Treatment Heat_Challenge Heat Challenge at Various Temperatures Cell_Treatment->Heat_Challenge Cell_Lysis Cell Lysis and Separation of Soluble Fraction Heat_Challenge->Cell_Lysis Western_Blot Western Blot Analysis for Target Protein Cell_Lysis->Western_Blot Data_Analysis Data Analysis: - Quantify Band Intensity - Plot Melt Curve Western_Blot->Data_Analysis End End Data_Analysis->End

A schematic overview of the CETSA protocol.

Detailed Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from standard methods for determining carbonic anhydrase activity. [9] Materials:

  • Purified human carbonic anhydrase II (hCA II) and IX (hCA IX)

  • N-ethyl-2-methoxybenzene-1-sulfonamide, Acetazolamide, SLC-0111

  • p-Nitrophenyl acetate (NPA)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare stock solutions of all inhibitors in DMSO. Serially dilute the inhibitors in Assay Buffer to achieve a range of concentrations.

  • Enzyme Preparation: Dilute the purified hCA II and hCA IX in Assay Buffer to a final concentration of 50 nM. [10]3. Assay Setup: In a 96-well plate, add 25 µL of the enzyme solution to each well. Add 25 µL of the different inhibitor concentrations to the respective wells. Include a control with no inhibitor (vehicle control).

  • Incubation: Incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of NPA substrate (final concentration 1 mM) to all wells.

  • Measurement: Immediately monitor the change in absorbance at 400 nm over time using a microplate reader. The product, p-nitrophenol, absorbs at this wavelength.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [9]

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps for performing CETSA to confirm target engagement in a human cancer cell line overexpressing CA IX (e.g., HT-29 or MCF-7).

Materials:

  • HT-29 or MCF-7 cells

  • N-ethyl-2-methoxybenzene-1-sulfonamide, Acetazolamide, SLC-0111

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Thermal cycler

  • Western blot equipment and reagents

  • Primary antibody against CA IX

Procedure:

  • Cell Culture and Treatment: Culture HT-29 or MCF-7 cells to ~80% confluency. Treat the cells with the test compounds at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Harvesting and Aliquoting: Harvest the cells and wash with PBS. Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat Challenge: Use a thermal cycler to heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. [6]4. Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [6]5. Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. [6]6. Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane. [11] * Block the membrane and incubate with a primary antibody specific for CA IX overnight at 4°C. [11] * Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. [12][13]7. Data Analysis: Quantify the band intensities for CA IX at each temperature for both the treated and untreated samples. Plot the relative amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement. [8]

Comparative Data Analysis and Interpretation

The results from the in vitro and cellular assays should be compiled into clear, comparative tables to facilitate objective analysis.

In Vitro Inhibitory Potency
CompoundhCA II IC50 (nM)hCA IX IC50 (nM)Selectivity Index (CA II/CA IX)
N-ethyl-2-methoxybenzene-1-sulfonamideExperimental ValueExperimental ValueCalculated Value
Acetazolamide12250.48
SLC-01114504510

Note: IC50 values for Acetazolamide and SLC-0111 are representative values from the literature and should be determined concurrently in the same assay for direct comparison.

Interpretation: A lower IC50 value indicates higher potency. The selectivity index provides a measure of the compound's preference for inhibiting the target isoform (CA IX) over the off-target isoform (CA II). A higher selectivity index is desirable.

Cellular Target Engagement

The results of the CETSA are best visualized by plotting the melt curves. A rightward shift in the curve for the compound-treated cells compared to the vehicle-treated cells indicates stabilization of the target protein and thus, target engagement. The magnitude of the shift can be compared between N-ethyl-2-methoxybenzene-1-sulfonamide and the benchmark compounds.

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of N-ethyl-2-methoxybenzene-1-sulfonamide's efficacy in inhibiting its putative target, carbonic anhydrase. By following the detailed protocols for in vitro enzyme inhibition assays and cellular thermal shift assays, researchers can obtain objective, comparative data on the compound's potency, selectivity, and cellular target engagement. This information is critical for making informed decisions in the drug discovery and development process. The combination of biochemical and cell-based assays ensures a thorough evaluation, providing a solid foundation for further preclinical and clinical investigations.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-methoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-methoxybenzene-1-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.